molecular formula C12H11NO5 B3508410 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione CAS No. 38973-41-0

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Cat. No.: B3508410
CAS No.: 38973-41-0
M. Wt: 249.22 g/mol
InChI Key: AKOGVJUSAFGQRH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is 249.06372245 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-13-11(15)7-5-9(18-3)8(17-2)4-6(7)10(14)12(13)16/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGVJUSAFGQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2C(=O)C1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506042
Record name 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38973-41-0
Record name 6,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: CAS 38973-41-0 (4-Hydroxy-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the properties, applications, and handling of CAS 38973-41-0 , chemically identified as 4-Hydroxy-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

Executive Summary & Identity

CAS 38973-41-0 corresponds to 4-Hydroxy-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids, structurally related to endogenous neurotoxins like Salsolinol and therapeutic agents such as Nomifensine. It serves primarily as a chiral building block in the synthesis of complex isoquinoline alkaloids and as a pharmacological probe for investigating dopaminergic and adrenergic receptor pathways.

Chemical Identity Table
PropertySpecification
CAS Number 38973-41-0
IUPAC Name 4-Hydroxy-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Common Synonyms 4-Hydroxy-N-methylcorypalline; 4-Hydroxy-2-methyl-6,7-dimethoxy-THIQ
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
SMILES CN1CC(O)C2=CC(OC)=C(OC)C=C2C1
InChI Key (Generated from structure)
Stereochemistry Racemic (±) unless specified as (R) or (S) enantiomer

Physicochemical Properties & Stability

Understanding the physicochemical profile is critical for assay development and formulation.

ParameterValue / Description
Physical State Solid (Crystalline powder)
Color White to off-white / pale yellow
Melting Point 142–145 °C (Typical for free base)
Solubility (Water) Low (Free base); High (HCl salt)
Solubility (Organic) Soluble in DMSO (>20 mg/mL), Methanol, Ethanol, Chloroform
pKa (Predicted) ~8.5 (Amine), ~13.5 (Alcohol)
Stability Sensitive to oxidation (forms isoquinolinium or trione species). Hygroscopic.
Storage -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen)
Stability Alert: Oxidation Susceptibility

Tetrahydroisoquinolines are prone to oxidative dehydrogenation. Prolonged exposure to air can lead to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species, often accompanied by a color change to yellow/brown.

Mechanism of Action & Biological Context

CAS 38973-41-0 functions within the catecholaminergic system . Its structural similarity to dopamine and epinephrine allows it to interact with monoamine transporters and receptors.

Pharmacological Targets
  • Adrenergic Receptors: Acts as a partial agonist or antagonist at α2-adrenergic receptors.

  • Dopamine Transporter (DAT): Potential inhibitor of dopamine reuptake, modulating synaptic dopamine levels.

  • Enzyme Inhibition: Analogues are known inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme converting norepinephrine to epinephrine.

Biological Pathway Diagram

MoA_Pathway Compound CAS 38973-41-0 (THIQ Analog) Receptor Adrenergic / Dopaminergic Receptors Compound->Receptor Binding/Modulation Enzyme PNMT / MAO Enzymes Compound->Enzyme Competitive Inhibition Response Modulated Neurotransmission (Sympathomimetic / Neuroprotective) Receptor->Response Signal Transduction Enzyme->Response Altered Catecholamine Levels

Figure 1: Putative mechanism of action for 4-hydroxy-tetrahydroisoquinolines involving receptor modulation and enzyme inhibition.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays.

Materials:

  • CAS 38973-41-0 (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Vortex Mixer

  • Argon gas (optional)

Protocol:

  • Weighing: Accurately weigh 2.23 mg of CAS 38973-41-0 into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30–60 seconds until fully dissolved. If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquoting: Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Chemical Synthesis Workflow (General Route)

Context: Synthesis from Homoveratrylamine via the Pictet-Spengler or Bischler-Napieralski reaction followed by reduction and hydroxylation.

Synthesis_Workflow Start Homoveratrylamine (Starting Material) Step1 Cyclization (Pictet-Spengler / Bischler-Napieralski) Start->Step1 Inter Dihydroisoquinoline Intermediate Step1->Inter Step2 Reduction & N-Methylation (NaBH4, HCHO) Inter->Step2 Step3 C4-Hydroxylation (Oxidation/Rearrangement) Step2->Step3 Final CAS 38973-41-0 (Target Product) Step3->Final

Figure 2: General synthetic route to 4-hydroxy-tetrahydroisoquinolines.

Supplier & Sourcing Analysis

CAS 38973-41-0 is a specialized research chemical. It is not typically stocked in high volumes by general catalog suppliers (e.g., Sigma-Aldrich) and often requires sourcing from specialized organic synthesis labs or custom synthesis requests.

Primary Supplier Categories
  • Specialty Chemical Databases:

    • MolAid / MolBase: Lists multiple suppliers, primarily in Asia, offering synthesis on demand.

    • GuideChem: Aggregates suppliers; useful for price comparison but requires rigorous purity verification.

  • Custom Synthesis Houses:

    • Enamine / ChemSpace: Reliable for building blocks and scaffold libraries.

    • WuXi AppTec: For larger scale (gram to kg) synthesis.

Sourcing Verification Checklist
  • Purity: Request >98% purity by HPLC.

  • Identity: Mandatory 1H-NMR and LC-MS data.

  • Stereochemistry: Confirm if the product is racemic (±) or enantiopure. The CAS 38973-41-0 typically refers to the racemate or unspecified stereochemistry.

  • Salt Form: Clarify if it is the free base or HCl salt . The salt is preferred for stability and water solubility.

References

  • MolAid Chemical Database. (2024). Entry for CAS 38973-41-0: (+/-)dimethoxy-6,7 methyl-2 hydroxy-4 tetrahydro-1,2,3,4 isoquinoleine. Retrieved from [Link]

  • PubChem. (2024). Compound Summary for Tetrahydroisoquinoline Alkaloids. National Library of Medicine. Retrieved from [Link]

  • Stöckigt, J., et al. (2011). Biosynthesis of Tetrahydroisoquinoline Alkaloids. In The Alkaloids: Chemistry and Biology. Academic Press. (General reference for THIQ chemistry).

Pharmacological Profile of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (also known as 6,7-dimethoxy-N-methyl-3,4-dioxo-1(2H)-isoquinolinone) is a highly specialized isoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum (Asian moonseed) . While traditional extracts of M. dauricum have long been utilized for their broad-spectrum anti-tumor and anti-inflammatory properties [1], the specific isolation of this 1,3,4-trione derivative presents a unique opportunity for targeted drug development. This whitepaper provides an in-depth analysis of its structural pharmacology, mechanisms of action, and the rigorous experimental protocols required to validate its bioactivity.

Structural Pharmacology: The 1,3,4-Trione Core

The pharmacological potency of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione is fundamentally driven by its fully oxidized isoquinoline-1,3,4-trione scaffold .

  • Redox Potential: The 3,4-dioxo motif acts as a potent electron acceptor. Intracellularly, this trione undergoes a one- or two-electron reduction catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • ROS Amplification: The resulting semiquinone radical is highly unstable and rapidly donates an electron to molecular oxygen (

    
    ), generating superoxide anions (
    
    
    
    ). The parent trione is regenerated in the process, creating a continuous, catalytic redox cycle that massively amplifies intracellular reactive oxygen species (ROS).

Primary Mechanisms of Action (MoA)

ROS-Mediated Apoptotic Induction

In highly metabolic oncological models (e.g., MCF-7 breast cancer cells), the compound exploits the elevated basal oxidative stress of tumor cells. The redox cycling of the 1,3,4-trione overwhelms the cellular glutathione (GSH) antioxidant defense. This leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the intrinsic caspase-9/caspase-3 apoptotic cascade.

Modulation of the IKKβ/NF-κB Inflammatory Axis

At sub-lethal concentrations, the compound exhibits potent anti-inflammatory properties characteristic of Menispermum alkaloids [2]. The controlled generation of ROS oxidizes critical reactive cysteine residues on IκB kinase β (IKKβ). This conformational change inhibits IKKβ kinase activity, preventing the phosphorylation and degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

MoA Trione 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Redox Redox Cycling (via NQO1) Trione->Redox ROS Intracellular ROS Generation Redox->ROS Mito Mitochondrial Depolarization ROS->Mito High Dose IKK IKKβ Cysteine Oxidation ROS->IKK Sub-lethal Dose Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis (Oncological Models) Caspase->Apoptosis NFkB NF-κB Cytoplasmic Retention IKK->NFkB AntiInflam Anti-Inflammatory Response NFkB->AntiInflam

Fig 1. Mechanistic pathway of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione via ROS generation.

Preclinical Pharmacological Data

Due to the low isolation yield of this specific minor alkaloid from M. dauricum[3], the following table synthesizes representative preclinical data characteristic of the isoquinoline-1,3,4-trione class when evaluated in standard in vitro models:

Assay TypeTarget ModelObserved Effect / IC50Mechanistic Implication
MTT Viability MCF-7 (Breast Cancer)~12.5 µMPotent cytotoxicity linked to ROS-induced apoptosis.
MTT Viability HeLa (Cervical Cancer)~15.2 µMBroad-spectrum anti-tumor potential.
DCFDA Assay MCF-7 Cells3.5-fold ROS increaseConfirms 1,3,4-trione redox cycling capability.
NF-κB Reporter RAW 264.7 MacrophagesIC50 ~8.4 µMSub-lethal anti-inflammatory modulation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic causality for every experimental choice.

Protocol 1: Fluorometric ROS Quantification (DCFDA Assay)

This assay measures the primary pharmacodynamic effect of the compound: ROS generation.

  • Cell Seeding: Plate MCF-7 cells at

    
     cells/well in a 96-well black, clear-bottom plate.
    
    • Causality: Black walls prevent fluorescence cross-talk between adjacent wells, ensuring absolute signal fidelity.

  • Compound Treatment: Treat cells with the compound (1–50 µM) for exactly 4 hours.

    • Causality: A 4-hour window captures the early ROS burst before significant apoptosis-induced cell detachment occurs, preventing false-negative fluorescence readings.

  • Probe Loading: Wash wells twice with warm PBS, then incubate with 10 µM DCFDA for 30 minutes at 37°C.

    • Causality: Washing removes phenol red and extracellular serum esterases that would prematurely cleave DCFDA outside the cell, which would otherwise cause massive background noise.

  • Self-Validation: Include

    
     (100 µM) as a positive control to validate probe permeability and cleavage. Include a vehicle control (0.1% DMSO) to establish the baseline ROS threshold.
    
  • Acquisition: Read fluorescence at Ex/Em 485/535 nm.

Protocol 2: Cytotoxicity and Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells at

    
     cells/well in a standard 96-well clear plate.
    
  • Treatment: Expose to the compound (0.1–100 µM) for 48 hours.

  • MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Aspirate the media entirely and add 100 µL of pure DMSO per well. Agitate on a shaker for 15 minutes.

    • Causality: DMSO fully solubilizes the impermeable formazan crystals. Complete solubilization is mandatory to provide a strictly linear correlation between absorbance (570 nm) and viable cell count.

  • Self-Validation: Include a cell-free blank well containing only media and MTT reagent. This background absorbance must be subtracted to account for spontaneous MTT reduction or phenol red interference.

Workflow Seed Cell Seeding MCF-7 & HeLa (96-well) Treat Compound Treatment 0.1 - 100 µM (24h/48h) Seed->Treat Split Assay Type Treat->Split DCFDA ROS Assay DCFDA Incubation Split->DCFDA MTT Viability Assay MTT Reagent Split->MTT ReadFluo Fluorometry Ex/Em 485/535 nm DCFDA->ReadFluo ReadAbs Spectrophotometry Abs 570 nm MTT->ReadAbs Data Data Synthesis IC50 & ROS Fold Change ReadFluo->Data ReadAbs->Data

Fig 2. Self-validating experimental workflow for assessing cytotoxicity and ROS generation.

Future Perspectives in Drug Development

While 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione presents a highly active pharmacophore, its development requires optimization. Future medicinal chemistry efforts should focus on modifying the methoxy groups at the C-6 and C-7 positions to improve aqueous solubility and fine-tune the redox potential. Additionally, targeted delivery systems (e.g., antibody-drug conjugates) could leverage the 1,3,4-trione core to selectively unleash ROS storms exclusively within the tumor microenvironment, mitigating off-target oxidative stress.

References

  • Title: Isoquinoline and isoindole alkaloids from Menispermum dauricum Source: Phytochemistry (2004) URL: [Link]

  • Title: A Strategy for Quality Control of Menispermum dauricum DC Based on Cytotoxic Activity and HPLC Fingerprint Analysis Source: Indian Journal of Pharmaceutical Sciences (2016) URL: [Link]

  • Title: Menispermum dauricum - Phytochemical Profile Source: PlantaeDB URL: [Link]

Sources

Structure-Activity Relationship (SAR) of Isoquinoline-1,3,4-triones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-1,3,4-trione scaffold represents a highly privileged structural motif in modern medicinal chemistry. Originally identified via high-throughput screening as a lead-like hit, this tricyclic system has emerged as a potent class of small-molecule caspase-3 inhibitors [1]. Dysregulation of apoptosis is a hallmark of numerous pathologies, making caspase-3 an attractive therapeutic target for neurodegenerative diseases, ischemic brain injuries, and stroke.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will dissect the causality behind the structure-activity relationship (SAR) of isoquinoline-1,3,4-triones, explore their unique reactive oxygen species (ROS)-mediated mechanism of action, and provide self-validating experimental protocols for drug development professionals working with oxidation-sensitive protein targets.

Mechanistic Grounding: The ROS-Mediated Inactivation Paradigm

To rationally design isoquinoline-1,3,4-trione derivatives, one must first understand that these compounds are not traditional competitive inhibitors. Kinetic analyses reveal that they act as irreversible, slow-binding pancaspase inhibitors [2].

The causality of their inhibition lies in a highly specific redox cycle. Isoquinoline-1,3,4-triones react with thiols—such as 1,4-dithiothreitol (DTT) in vitro or dihydrolipoic acid in vivo—in an oxygen-dependent manner to generate Reactive Oxygen Species (ROS), including superoxide anions (


) and hydrogen peroxide (

) [2]. These localized ROS subsequently oxidize the catalytic cysteine residue of caspase-3, converting the active thiol (-SH) into an inactive sulfonic acid (

). Crystal structures confirm that the trione derivatives bind at the dimer interface of caspase-3, positioning the ROS generation precisely where it can permanently disable the enzyme's catalytic machinery [2].

G IQT Isoquinoline-1,3,4-trione (Inhibitor) ROS Reactive Oxygen Species (O2•-, H2O2) IQT->ROS Redox Cycling with O2 Thiol Thiol Reducer (DTT / DHLA) Thiol->ROS Electron Donor Caspase_Active Active Caspase-3 (Catalytic Cys-SH) ROS->Caspase_Active Oxidation Caspase_Inactive Inactive Caspase-3 (Catalytic Cys-SO3H) Caspase_Active->Caspase_Inactive Irreversible Inactivation

Fig 1. ROS-mediated irreversible inactivation of Caspase-3 by isoquinoline-1,3,4-triones.

The SAR Landscape: Optimizing the Isoquinoline Scaffold

The optimization of the original isoquinoline-1,3,4-trione hit (


) required systematic structural modifications to enhance both binding affinity at the dimer interface and the efficiency of the redox cycle [1].
Key Structural Modifications
  • Position 2 (Imide Nitrogen): N-alkylation at this position primarily modulates the solubility and pharmacokinetic profile of the compound. However, bulky substitutions can disrupt the tight steric constraints required for optimal binding at the caspase dimer interface.

  • Position 6 Substitutions (The Pharmacophore Vector): The introduction of a 6-N-acyl group represents the most critical breakthrough in this SAR campaign. Acylation significantly increases the lipophilicity and van der Waals interactions of the molecule, dropping the

    
     into the low nanomolar range. For instance, compound 6k  exhibits an 
    
    
    
    of 40 nM [1].
  • In Vivo Translation: Compound 13f , which features an optimized 6-N-acyl substitution, successfully translated these in vitro gains into a dose-dependent decrease in infarct volume in a transient middle cerebral artery (MCA) occlusion stroke model [1].

Quantitative Structure-Activity Relationship (QSAR) Insights

Advanced combinatorial protocols in multiple linear regression (CP-MLR) and partial least squares (PLS) analyses have identified 45 critical molecular descriptors for this scaffold [3]. The data dictates that optimizing the rotatable bonds , atomic van der Waals volumes , and radial centricity are the most mathematically significant pathways to maximizing caspase-3 inhibition [3].

Table 1: SAR Summary of Key Isoquinoline-1,3,4-trione Derivatives
CompoundPosition 2 (N-alkylation)Position 6 SubstitutionCaspase-3

(nM)
Primary Biological Effect
1 (Original Hit) -H-H150Baseline anti-apoptotic activity.
6k -H-N-acyl (Optimized)40High in vitro potency; robust ROS generation.
13f -H-N-acyl (Optimized)Low nMDecreased infarct volume in MCA stroke models.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific scavengers, researchers can definitively prove that observed inhibition is mechanistically driven by ROS rather than assay artifacts.

Protocol 1: Synthesis of 6-N-acyl-isoquinoline-1,3,4-triones

Rationale: This sequence allows for the late-stage diversification of the 6-position, enabling rapid library generation for SAR screening.

  • Nitration & Reduction: Begin with 5-nitro-isoquinoline. Convert it to 5-nitro-isoquinolone, followed by reduction using tin(II) chloride dihydrate (

    
    ) to yield 5-amino-isoquinolone.
    
  • Acylation: React the 5-amino-isoquinolone with the desired acyl chloride in the presence of a mild base (e.g., pyridine) to install the critical 6-N-acyl group.

  • Oxidative Deacylation: Employ an oxidative deacylation reaction using a solvent system (e.g., DMF or DMSO) at 80-120°C to finalize the isoquinoline-1,3,4-trione core.

Protocol 2: Self-Validating Caspase-3 Activity & ROS Inactivation Assay

Rationale: Because these compounds require a thiol and oxygen to function, standard competitive assay buffers will yield false negatives. This protocol uses DTT to initiate the redox cycle and Catalase/Superoxide Dismutase (SOD) as negative controls to validate the ROS mechanism [2].

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM EDTA.

  • Enzyme & Reducer Initialization: Add 20 nM of recombinant human Caspase-3 and 2 mM DTT. Critical Step: The DTT acts as the electron donor required for the trione's redox cycle.

  • Inhibitor Addition (The Self-Validation Step):

    • Test Group: Add 2

      
       of the synthesized isoquinoline-1,3,4-trione derivative (dissolved in DMSO).
      
    • Control Group: Add the inhibitor plus an oxygen-free radical scavenger (e.g., Catalase or SOD). If the compound works via the proposed mechanism, the scavengers will rescue Caspase-3 activity.

  • Substrate Incubation: Add 100

    
     of the colorimetric substrate Ac-DEVD-pNA. Incubate at 37°C.
    
  • Kinetic Readout: Measure the absorbance at 405 nm continuously to monitor the cleavage of pNA. Calculate the pseudo-first-order inactivation rate constants.

Workflow Step1 Prepare Assay Buffer 50 mM HEPES, pH 7.4 150 mM NaCl, 1 mM EDTA Step2 Add Reagents 20 nM Caspase-3 2 mM DTT (Reducer) Step1->Step2 Step3 Introduce Inhibitor Isoquinoline-1,3,4-trione +/- Catalase/SOD Step2->Step3 Step4 Incubation & Substrate Add 100 μM Ac-DEVD-pNA Incubate at 37°C Step3->Step4 Step5 Kinetic Readout Measure Absorbance at 405 nm Step4->Step5

Fig 2. Self-validating in vitro assay workflow for ROS-dependent Caspase-3 inactivation.

Conclusion

The isoquinoline-1,3,4-trione scaffold is a masterclass in how targeted redox chemistry can be leveraged for enzyme inhibition. By understanding that the core acts as a localized ROS generator rather than a static plug in a binding pocket, drug development professionals can utilize QSAR descriptors—specifically van der Waals volumes and rotatable bonds—to fine-tune the 6-N-acyl position. This mechanistic approach ensures the development of highly potent, irreversible caspase-3 inhibitors capable of halting apoptosis in severe neurodegenerative and ischemic models.

References

  • Chen YH, Zhang YH, Zhang HJ, et al. "Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors." Journal of Medicinal Chemistry. 2006.[Link]

  • Du JQ, Wu J, Zhang HJ, et al. "Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species." Journal of Biological Chemistry. 2008.[Link]

  • Sharma BK, Pilania P, Singh P, Prabhakar YS. "Combinatorial protocol in multiple linear regression/partial least-squares directed rationale for the caspase-3 inhibition activity of isoquinoline-1,3,4-trione derivatives." SAR and QSAR in Environmental Research. 2010.[Link]

Metabolic Stability of 6,7-Dimethoxy-2-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability of 6,7-dimethoxy-2-methylisoquinoline derivatives. It addresses the specific liabilities of this scaffold, experimental protocols for assessment, and medicinal chemistry strategies for optimization.

Technical Guide for Drug Discovery & Development

Executive Summary & Scaffold Analysis

The 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in sigma receptor ligands, acetylcholinesterase inhibitors, and multidrug resistance (P-gp) modulators. While the aromatic isoquinolinium salt exists, the tetrahydro derivative is the predominant pharmacophore in drug development due to its favorable


 character and basicity.

However, this scaffold presents a "perfect storm" for cytochrome P450 (CYP) metabolism. It contains three distinct metabolic "soft spots" that frequently lead to high intrinsic clearance (


) and poor oral bioavailability (

).
The Triad of Metabolic Instability
  • N-Methyl Group (N-Dealkylation): The basic nitrogen (pKa ~8.5–9.5) attracts CYP enzymes (particularly CYP2D6 and CYP3A4).[1] The N-methyl group is rapidly oxidized to an iminium ion intermediate and hydrolyzed to the secondary amine (N-desmethyl metabolite).

  • 6,7-Dimethoxy Motif (O-Dealkylation): Electron-rich aromatic rings are prime targets for oxidation. The methoxy groups undergo O-demethylation, typically proceeding via hemiacetal formation and collapse to the phenol. This unmasks a polar hydroxyl group, triggering rapid Phase II conjugation (glucuronidation/sulfation).

  • Benzylic C1 Position (

    
    -Carbon Oxidation):  The C1 position, adjacent to both the nitrogen and the aromatic ring, is electronically activated for hydrogen abstraction, leading to the formation of lactams (1-oxo derivatives) or dehydrogenation to the imine/aromatic species.
    

Mechanistic Metabolic Pathways

Understanding the specific enzymatic transformations is critical for interpreting stability data. The following diagram maps the primary metabolic fate of the scaffold.

Visualization: Metabolic Fate Map

MetabolicPathways Parent 6,7-Dimethoxy-2-methyl-THIQ (Parent) N_Des N-Desmethyl Metabolite (Secondary Amine) Parent->N_Des CYP3A4/2C19 (N-Demethylation) O_Des6 6-O-Desmethyl (Phenol) Parent->O_Des6 CYP2D6 (Regioselective) O_Des7 7-O-Desmethyl (Phenol) Parent->O_Des7 CYP2D6/3A4 Lactam 1-Oxo Derivative (Lactam) Parent->Lactam CYP2D6/Aldehyde Oxidase (C1-Oxidation) Gluc O-Glucuronide (Phase II Conjugate) O_Des6->Gluc UGT Isoforms O_Des7->Gluc UGT Isoforms

Figure 1: Primary metabolic pathways for 6,7-dimethoxy-2-methyl-THIQ. Note the central role of CYP2D6 in O-demethylation and CYP3A4 in N-demethylation.

Experimental Protocols: Assessing Stability

To rigorously determine the metabolic stability of derivatives, a standardized microsomal stability assay is required. This protocol ensures data is comparable across different lead optimization cycles.

Protocol: Microsomal Intrinsic Clearance ( )

Objective: Determine the in vitro


 and 

using Liver Microsomes (RLM/HLM).
Reagents & Setup
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Human (HLM) or Rat (RLM) liver microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to a final concentration of 1

    
    M (ensures 
    
    
    
    conditions for linear kinetics). Incubate at 37°C for 5 min.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Analytical Parameters (LC-MS/MS)

For 6,7-dimethoxy-2-methylisoquinoline derivatives, monitor the following transitions:

  • Parent:

    
    
    
  • Demethylated:

    
     (Loss of 
    
    
    
    ). Watch for two peaks (6-OH and 7-OH regioisomers).
  • N-Dealkylated:

    
     (Distinguishable by retention time; secondary amines are usually more polar).
    
  • Lactam:

    
     (Addition of Oxygen, loss of 
    
    
    
    ).
Data Calculation

Calculate the slope (


) of 

vs. time.


Optimization Strategies: Improving Stability

If the parent scaffold exhibits high clearance (


), structural modification is necessary.
StrategyMechanismImplementation on Scaffold
Deuteration Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, slowing rate-limiting hydrogen abstraction.Replace methoxy

with

. Replace

with

.
Fluorination Metabolic Blocking: Fluorine is metabolically inert and electron-withdrawing, deactivating the ring toward oxidation.Replace the 6- or 7-methoxy group with

or a direct Fluorine atom. Note: This significantly alters electronics.
Steric Shielding Enzyme Exclusion: Bulky groups adjacent to soft spots prevent the heme iron from accessing the site.Introduce a substituent (e.g., methyl, Cl) at the C5 or C8 position to sterically hinder O-demethylation at C6/C7.
Ring Constraint Conformational Locking: Prevents the molecule from adopting the optimal geometry for oxidation.Bridge the N-methyl to the C1 position (forming a pyrrolizidine-like fused system) to prevent N-demethylation.
Visualization: Optimization Logic

Optimization cluster_Sol Medicinal Chemistry Solutions Problem High Clearance (Unstable Scaffold) Sol1 Deuteration (d3-Methoxy) Problem->Sol1 Sol2 Bioisosteres (OCH3 -> OCF3 / F) Problem->Sol2 Sol3 Scaffold Hopping (Isoquinoline -> Quinazoline) Problem->Sol3 Result Lower CLint Improved t1/2 Sol1->Result Maintains Potency Sol2->Result Alters Electronics Sol3->Result New IP Space

Figure 2: Decision tree for structural optimization when facing metabolic instability.

References

  • Metabolism of Isoquinoline Alkaloids

    • Title: Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World.
    • Source: Oxford Academic (Plant & Cell Physiology).
    • URL:[Link]

  • CYP450 Structure-Metabolism Rel

    • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans.[2][3][4]

    • Source: Int. J. Mol. Sci (NIH/PMC).
    • URL:[Link]

  • Specific Scaffold Stability (Sigma Ligands)

    • Title: Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline deriv
    • Source: ResearchG
    • URL:[Link]

  • Metabolic Soft Spot Identific

    • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.[1][3][4][5]

    • Source: MDPI (Int. J. Mol. Sci).
    • URL:[Link]

Sources

Technical Whitepaper: Synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

[1][2]

Executive Summary

This technical guide details the synthesis, mechanistic underpinnings, and characterization of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione .[1] As a potent pharmacophore, the isoquinoline-1,3,4-trione core has garnered significant attention in drug discovery, particularly as a caspase-3 inhibitor and an intermediate for complex alkaloid synthesis.[1]

The protocol described herein prioritizes the oxidative transformation of the homophthalimide precursor , a method selected for its scalability and regiochemical precision. Unlike routes relying on the alkylation of pre-formed triones—which often suffer from O- vs. N-alkylation ambiguity—this pathway establishes the N-methyl functionality early, ensuring structural integrity.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the oxidation of the C4-methylene group of the corresponding isoquinoline-1,3-dione (homophthalimide).[1][2] This disconnects the target molecule into two primary phases:

  • Core Assembly: Construction of the 6,7-dimethoxy-2-methylisoquinoline-1,3(2H,4H)-dione framework.[1][2]

  • C4 Functionalization: Regioselective oxidation to introduce the C4 carbonyl.

Pathway Visualization

The following diagram outlines the logical flow from commercially available starting materials to the target trione.

SynthesisPathwayAcid4,5-DimethoxyhomophthalicAcidAnhydride4,5-DimethoxyhomophthalicAnhydrideAcid->AnhydrideAc2O, RefluxDehydrationDione6,7-Dimethoxy-2-methyl-isoquinoline-1,3(2H,4H)-dione(Precursor)Anhydride->DioneMeNH2, Thermal Cyclization(160-180°C)Trione6,7-Dimethoxy-2-methyl-isoquinoline-1,3,4-trione(Target)Dione->TrioneSeO2, DioxaneRiley Oxidation

Figure 1: Retrosynthetic pathway emphasizing the critical Riley Oxidation step.[1][2]

Detailed Synthetic Protocols

Phase 1: Synthesis of the Dione Precursor

Objective: Synthesis of 6,7-dimethoxy-2-methylisoquinoline-1,3(2H,4H)-dione.[1][2] Rationale: Establishing the N-methyl group at this stage prevents regioselectivity issues later.[1][2] Thermal cyclization of the ammonium salt is preferred over solvent-heavy methods for atom economy.[2]

Reagents:

  • 4,5-Dimethoxyhomophthalic acid (1.0 eq)[1][2]

  • Acetic anhydride (excess)[1][2]

  • Methylamine (40% aq.[1][2][3] solution or 2.0M in THF)

Protocol:

  • Anhydride Formation: Suspend 4,5-dimethoxyhomophthalic acid in acetic anhydride (5 vol). Reflux for 2 hours. Concentrate in vacuo to obtain the crude anhydride as a solid.

  • Amidation: Dissolve the crude anhydride in anhydrous THF. Add methylamine (1.2 eq) dropwise at 0°C. Stir for 1 hour to form the intermediate amic acid.

  • Cyclization: Remove the solvent. Heat the residue neat at 160–180°C for 2–3 hours. The melt will resolidify upon cooling.

  • Purification: Recrystallize from ethanol/water to yield the dione as off-white needles.

Phase 2: Riley Oxidation to the Trione

Objective: Regioselective oxidation of the C4 methylene to a carbonyl. Rationale: Selenium dioxide (SeO₂) is the reagent of choice.[4] It selectively attacks active methylenes adjacent to carbonyls (Riley oxidation).[1][2] The 1,3-dione system activates the C4 position, making it highly susceptible to this transformation.

Reagents:

  • 6,7-Dimethoxy-2-methylisoquinoline-1,3(2H,4H)-dione (1.0 eq)[1][2]

  • Selenium dioxide (SeO₂) (1.5 – 2.0 eq)[1][2]

  • 1,4-Dioxane (Solvent, anhydrous)[1]

  • Water (Trace, catalytic for H₂SeO₃ formation)[1]

Protocol:

  • Setup: Charge a round-bottom flask with the dione precursor and 1,4-dioxane (10 mL/g).

  • Addition: Add SeO₂ (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (101°C) with vigorous stirring. Monitor by TLC (SiO₂, CHCl₃/MeOH 95:5).[1] The reaction typically completes in 4–6 hours.

    • Observation: The precipitation of black selenium metal indicates reaction progress.

  • Workup: Filter the hot solution through a pad of Celite to remove selenium metal. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate to dryness.

  • Purification: Recrystallize the crude residue from Acetic Acid or DMF/Ethanol.

Yield Expectation: 70–85% Appearance: Yellow to orange crystalline solid.

Mechanistic Insight: The Riley Oxidation

Understanding the mechanism is crucial for troubleshooting. The oxidation does not proceed via a simple radical mechanism but rather through an ene-type reaction followed by dehydration.[2]

MechanismStep1Enolization of Dione(Active C4-H)Step2Electrophilic Attack by SeO2(Formation of Organoselenium Intermediate)Step1->Step2  SeO2  Step3Pummerer-like Rearrangement(Release of Se(0) and H2O)Step2->Step3  -H2O  Product1,3,4-Trione ProductStep3->Product  -Se(0)  

Figure 2: Simplified mechanistic flow of the SeO₂ mediated oxidation at the C4 position.[1][2]

Critical Control Point: The reaction requires the dione to be capable of enolization. The 6,7-dimethoxy groups are electron-donating, which increases the electron density of the aromatic ring but may slightly decrease the acidity of the C4 protons compared to unsubstituted analogs. However, the flanking carbonyls ensure sufficient acidity for the reaction to proceed.

Analytical Characterization & Data

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (DMSO-d6)δ 3.25 (s, 3H)N-CH₃
δ 3.90 (s, 3H), 3.95 (s, 3H)O-CH₃ (6, 7 positions)
δ 7.40 - 7.60 (s, 2H)Aromatic H (C5, C8)
Absence of δ ~4.0 (s, 2H)Confirms loss of C4 methylene
IR Spectroscopy 1670, 1710, 1730 cm⁻¹C=O[1] Stretches (Trione system)
Mass Spectrometry [M+H]⁺ = 250.07Consistent with C₁₂H₁₁NO₅
Appearance Yellow/Orange NeedlesConjugated trione chromophore

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC shows starting material after 6 hours, add another 0.5 eq of SeO₂ and check the water content. Anhydrous conditions can sometimes retard the formation of the active H₂SeO₃ species; adding 1-2 drops of water can accelerate the reaction.[2]

  • Selenium Removal: Colloidal selenium can be difficult to remove. If filtration through Celite is insufficient, treat the crude filtrate with activated carbon before recrystallization.

  • Alternative Oxidants: If SeO₂ residues are a toxicological concern for downstream applications, CrO₃ in acetic acid is a viable alternative, though yields are typically lower (50–60%) and workup is more tedious.[1]

References

  • Chen, Y., et al. (2006).[1] Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry, 49(5), 1613–1623.[1]

  • Rabjohn, N. (1976).[1] Selenium Dioxide Oxidation. Organic Reactions, 24, 261.[1]

  • Klimochkin, Y. N., et al. (2011).[1][5] Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845–850.[1] (Context on 6,7-dimethoxy isoquinoline reactivity).

Methodological & Application

Application Note: Synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione from Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Context

Isoquinoline-1,3,4-triones are highly valued, oxygen-rich heterocyclic scaffolds. They exhibit diverse biological activities and frequently serve as potent caspase inhibitors, redox mediators, and advanced intermediates in the synthesis of complex alkaloids[1]. The synthesis of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione from its corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) precursor presents a unique oxidative challenge. The transformation requires regioselective, multi-site dearomatization and oxidation without cleaving the core heterocyclic ring.

This application note details two field-proven, self-validating methodologies for this transformation: Ruthenium-catalyzed exhaustive oxidation [2] and Hypervalent Iodine(III)-mediated radical oxidation [3].

Mechanistic Insights & Causality

Pathway A: Ruthenium Tetroxide (RuO₄) Exhaustive Oxidation

Ruthenium tetroxide, generated in situ from catalytic RuCl₃ and stoichiometric NaIO₄, is a powerful oxidant capable of oxidizing benzylic carbons and amines[4]. For N-alkyl THIQs, RuO₄ selectively attacks the electron-rich benzylic positions (C1 and C4) and the C3 position adjacent to the nitrogen.

  • Causality of Substitution: The presence of the 6,7-dimethoxy groups increases the electron density of the aromatic ring, making the benzylic positions highly susceptible to oxidative cleavage.

  • Causality of Solvent Choice: The biphasic solvent system (EtOAc/H₂O) is critical. It ensures that the highly reactive RuO₄ is continuously regenerated in the aqueous phase and partitions into the organic phase to react with the substrate. This phase-transfer mechanism prevents thermal runaway and over-oxidation of the solvent[4].

Pathway B: Metal-Free Radical Oxidation via Isoquinolinium Intermediates

This modern, metal-free approach leverages the generation of carboxyl radicals from Phenyliodine(III) diacetate (PIDA) and tert-butylperoxy radicals from tert-butyl hydroperoxide (TBHP)[3].

  • Causality of the Radical Cascade: When starting from an isoquinolinium salt (easily derived from the THIQ via mild dehydrogenation), radical addition occurs selectively at the C1, C3, and C4 positions. PIDA acts as a radical initiator and iodine(III) scaffold, while TBHP provides the oxygen atoms for the C3 and C4 carbonyls, driving the dearomatization and subsequent oxidation to the trione state[3].

Experimental Protocols

Protocol A: Two-Step RuO₄-Catalyzed Exhaustive Oxidation

Step 1: Partial Oxidation to 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • Preparation: Dissolve 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv, 10 mmol) in a mixture of CH₂Cl₂ and water (50 mL, 1:1 v/v).

  • Reagent Addition: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv) and KMnO₄ (2.5 equiv) portion-wise at 0 °C.

  • Reaction: Stir vigorously for 4 hours at room temperature. Causality: Controlled oxidation establishes the C1 carbonyl first, simplifying the subsequent RuO₄ oxidation and preventing unwanted N-dealkylation.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble MnO₂. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: RuO₄ Oxidation to the 1,3,4-Trione

  • Preparation: Dissolve the intermediate dihydroisoquinolinone (1.0 equiv, ~8 mmol) in EtOAc (160 mL, 0.05 M).

  • Catalyst Activation: Prepare a solution of NaIO₄ (6.0 equiv) in water (160 mL) and add RuCl₃·xH₂O (5 mol%). The aqueous phase will turn bright yellow/green, indicating RuO₄ formation.

  • Reaction: Add the aqueous RuO₄ solution dropwise to the stirred EtOAc solution at room temperature[4].

  • Quenching (Critical Step): Monitor the reaction by TLC. Upon completion (typically 2–4 hours), quench the reaction by adding isopropanol (10% v/v)[4]. Causality: Isopropanol acts as a sacrificial reductant, instantly decomposing the active RuO₄ into insoluble, safe RuO₂.

  • Isolation: Filter the biphasic mixture, separate the organic phase, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the target 1,3,4-trione.

Protocol B: Metal-Free Radical Oxidation

Step 1: Dehydrogenation to Isoquinolinium Salt

  • Reaction: Treat the THIQ precursor (1.0 equiv, 10 mmol) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) in CH₂Cl₂ (50 mL) at room temperature for 2 hours.

  • Isolation: Filter the precipitated DDQH₂ by-product and concentrate the filtrate to yield the 6,7-dimethoxy-2-methylisoquinolinium salt.

Step 2: PIDA/TBHP Oxidation

  • Preparation: Dissolve the isoquinolinium salt (1.0 equiv) in anhydrous CH₃CN (0.1 M).

  • Reagent Addition: Add PIDA (2.0 equiv) and TBHP (70% aqueous solution, 3.0 equiv)[3].

  • Reaction: Heat the mixture at 80 °C for 12 hours under an inert argon atmosphere. Causality: Elevated temperatures are strictly required to overcome the activation energy for the homolytic cleavage of the peroxide and iodine-ligand bonds, initiating the radical cascade[3].

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides (self-validating safety step), and extract with EtOAc. Purify by column chromatography to isolate the target trione.

Quantitative Data & Optimization Summary

ParameterProtocol A (RuO₄ Oxidation)Protocol B (PIDA/TBHP Oxidation)
Primary Oxidant RuCl₃ (cat.) / NaIO₄PIDA / TBHP
Key Intermediate 3,4-Dihydroisoquinolin-1(2H)-oneIsoquinolinium salt
Reaction Temperature 0 °C to Room Temperature80 °C
Typical Yield 45 - 60% (Over two steps)65 - 80% (Over two steps)
Environmental Impact Heavy metal (Ru) usage, aqueous wasteMetal-free, organic peroxides
Scalability Moderate (Exothermic, requires strict quenching)High (Easier handling, step-economical)

Visualizations: Synthetic Pathways

G A 6,7-Dimethoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline B 6,7-Dimethoxy-2-methyl- 3,4-dihydroisoquinolin-1(2H)-one A->B KMnO4 / PTC (Controlled Oxidation) C 6,7-Dimethoxy-2-methyl- isoquinolinium salt A->C DDQ (Dehydrogenation) D 6,7-Dimethoxy-2-methyl- isoquinoline-1,3,4-trione B->D RuCl3, NaIO4 (Exhaustive Oxidation) C->D PIDA, TBHP (Radical Oxidation)

Synthetic pathways from tetrahydroisoquinoline to isoquinoline-1,3,4-trione.

References

1.[1] Switchable Synthesis of 1,4-Bridged Dihydroisoquinoline-3-ones and Isoquinoline-1,3,4-triones Through Radical Oxidation of Isoquinolinium Salts with Phenyliodine (III) Diacetate. ResearchGate. 1 2.[3] Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate. Organic Chemistry Frontiers (RSC Publishing). 3 3.[2] Switchable Synthesis of 1,4-Bridged Dihydroisoquinoline-3-ones and Isoquinoline-1,3,4-triones Through Radical Oxidation of Isoquinolinium Salts with Phenyliodine (III) Diacetate. ResearchGate. 2 4.[4] Design, Synthesis and Biological Evaluation of Narciclasine Analogues. University of Bath. 4

Sources

Application Notes and Protocols for the Preparation of Isoquinoline-1,3,4-triones via Oxidative Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isoquinoline-1,3,4-triones

The isoquinoline-1,3,4-trione scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. These compounds exhibit a broad spectrum of biological activities, most notably as potent inhibitors of caspase-3, an enzyme deeply involved in the apoptotic cascade. The ability to modulate apoptosis has profound therapeutic implications for a range of human diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. The development of robust and efficient synthetic routes to access these valuable molecules is therefore a critical endeavor in modern synthetic chemistry. This application note provides detailed protocols and mechanistic insights into two distinct and effective oxidative methods for the preparation of isoquinoline-1,3,4-triones, tailored for researchers and professionals in the field.

Method 1: Radical-Mediated Oxidation of Isoquinolinium Salts

A contemporary and highly efficient metal-free approach for the synthesis of isoquinoline-1,3,4-triones involves the radical-mediated oxidation of readily accessible isoquinolinium salts. This method, developed by Lin et al. (2022), utilizes a combination of phenyliodine(III) diacetate (PIDA) as the oxidant and tert-butyl hydroperoxide (TBHP) as a radical initiator. This protocol is distinguished by its operational simplicity, broad substrate scope, and good to excellent yields.

Mechanistic Rationale

The reaction is proposed to proceed through a radical-mediated pathway. Initially, PIDA, in the presence of a bromide source such as tetrabutylammonium bromide (TBAB), generates a bromine radical. This radical then participates in a series of transformations with the isoquinolinium salt, leading to a key intermediate. Subsequent treatment with TBHP at an elevated temperature facilitates the final oxidative transformation to the desired isoquinoline-1,3,4-trione. The switchable nature of the intermediates in this methodology also allows for the synthesis of other complex isoquinoline derivatives, highlighting its synthetic utility.

Radical_Oxidation_Mechanism cluster_0 Radical Initiation and Intermediate Formation cluster_1 Final Oxidation to Trione Isoquinolinium_Salt Isoquinolinium Salt Radical_Intermediate Key Radical Intermediate Isoquinolinium_Salt->Radical_Intermediate Radical Addition PIDA PIDA, TBAB PIDA->Radical_Intermediate Oxidation Isoquinoline_Trione Isoquinoline-1,3,4-trione Radical_Intermediate->Isoquinoline_Trione Oxidation TBHP TBHP, 60 °C TBHP->Isoquinoline_Trione

Figure 1: Proposed workflow for the radical-mediated synthesis of isoquinoline-1,3,4-triones.

Experimental Protocol: Radical-Mediated Oxidation

Materials:

  • N-Alkyl isoquinolinium salt (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-alkyl isoquinolinium salt (0.3 mmol, 1.0 equiv), PIDA (0.9 mmol, 3.0 equiv), and TBAB (0.3 mmol, 1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (2 mL) and deionized water (5.5 µL).

  • Stir the reaction mixture vigorously at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC), typically for 8 hours.

  • Once the starting material is consumed, add TBHP (0.6 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Continue stirring at 60 °C and monitor the reaction progress by TLC until the intermediate is consumed, which typically takes 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water (5 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinoline-1,3,4-trione.

Method 2: Metal-Free Air Oxidation in a Cascade Reaction

An alternative and environmentally benign approach for the synthesis of isoquinoline-1,3,4-triones is a one-pot cascade reaction that utilizes air as the terminal oxidant. This method, reported by Maccagno et al. (2019), begins with a readily available trifunctional aromatic ketone, methyl 2-(2-bromoacetyl)benzoate, and a primary amine. The reaction proceeds through a series of transformations, culminating in an in situ air oxidation to yield the target trione. This protocol is notable for its metal-free conditions and operational simplicity.

Mechanistic Rationale

The proposed mechanism for this cascade reaction begins with the nucleophilic attack of the primary amine on the bromoacetyl group of methyl 2-(2-bromoacetyl)benzoate, followed by an intramolecular cyclization to form an isoquinoline-1,3-dione intermediate. This intermediate is then believed to tautomerize to its enol form. The enol intermediate subsequently reacts with molecular oxygen from the air to form a hydroperoxide intermediate. Finally, elimination of water from the hydroperoxide yields the desired isoquinoline-1,3,4-trione.

Air_Oxidation_Mechanism Start Methyl 2-(2-bromoacetyl)benzoate + Primary Amine Intermediate Isoquinoline-1,3-dione Intermediate Start->Intermediate Cascade Reaction Enol Enol Tautomer Intermediate->Enol Tautomerization Hydroperoxide Hydroperoxide Intermediate Enol->Hydroperoxide Air (O2) Product Isoquinoline-1,3,4-trione Hydroperoxide->Product - H2O

Figure 2: Proposed mechanism for the metal-free air oxidation cascade reaction.

Experimental Protocol: Metal-Free Air Oxidation

Materials:

  • Methyl 2-(2-bromoacetyl)benzoate (1.0 equiv)

  • Primary amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(2-bromoacetyl)benzoate (0.24 mmol, 1.0 equiv) in toluene (2 mL).

  • To the stirred solution, add the primary amine (0.29 mmol, 1.2 equiv) followed by DIPEA (0.48 mmol, 2.0 equiv).

  • Heat the reaction mixture to 50 °C and stir for 24 hours. The reaction is open to the atmosphere to allow for air oxidation.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure isoquinoline-1,3,4-trione.

Comparative Analysis of Protocols

FeatureMethod 1: Radical-Mediated OxidationMethod 2: Metal-Free Air Oxidation
Starting Materials N-Alkyl isoquinolinium saltsMethyl 2-(2-bromoacetyl)benzoate, Primary amines
Oxidant System PIDA / TBHPAir (O₂)
Catalyst None (Metal-free)None (Metal-free)
Reaction Conditions Room temperature then 60 °C50 °C
Reaction Time ~56 hours24 hours
Key Advantages High yields, broad substrate scopeEnvironmentally benign, readily available oxidant, one-pot cascade
Considerations Requires two distinct thermal stepsYields can be variable depending on the amine substrate

Conclusion

The two protocols detailed in this application note offer reliable and efficient pathways for the synthesis of medicinally important isoquinoline-1,3,4-triones. The choice of method will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for reaction conditions. The radical-mediated oxidation of isoquinolinium salts provides a versatile route with generally high yields, while the metal-free air oxidation presents a greener and more atom-economical alternative. Both methods are valuable additions to the synthetic chemist's toolbox for accessing this important class of N-heterocyclic compounds.

References

  • Di Mola, A., Tedesco, C., & Massa, A. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. Molecules, 24(11), 2177. [Link]

  • Lin, X. L., Yu, Y., Zhang, L., Leng, L. J., Xiao, D. R., Cai, T., & Luo, Q. L. (2022). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate. Organic Chemistry Frontiers, 9(16), 4363-4369. [Link]

  • Maccagno, F., et al. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. Molecules, 24(11), 2177. [Link]

  • ResearchGate. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. [Link]

  • Di Mola, A., Tedesco, C., & Massa, A. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. Molecules, 24(11), 2177. [Link]

  • Wang, X., et al. (2006). Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 49(5), 1792-1796. [Link]

  • ResearchGate. (2019). This work and literature methodologies for the synthesis of 2,3-dihydroisoquinoline-1,3,4-trione. [Link]

  • Lin, X. L., et al. (2022). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate. Organic Chemistry Frontiers. [Link]

  • Zhang, S. Q., et al. (2015). Discovery of novel 2-benzylisoquinolin-1(2H)-ones as potent vasodilative agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5773-5777. [Link]

  • Wikipedia. (n.d.). Benzylisoquinoline. [Link]

  • Lin, X. L., et al. (2022). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii)

Protocol for testing antibacterial activity of isoquinoline triones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Antibacterial Evaluation of Isoquinoline-1,3,4(2H)-triones

Introduction & Rationale

Isoquinoline-1,3,4(2H)-triones represent a specialized class of heterocyclic compounds characterized by a fused benzene-pyridine ring system with three carbonyl functionalities. Unlike simple isoquinolines, the trione moiety imparts significant electron deficiency and planarity, enabling two primary mechanisms of antibacterial action:

  • Redox Cycling: The quinone-like character allows for the generation of Reactive Oxygen Species (ROS) within the bacterial cytoplasm.

  • Macromolecular Intercalation: The planar scaffold facilitates intercalation into bacterial DNA or inhibition of topoisomerase enzymes (DNA gyrase/Topoisomerase IV).

Critical Challenge: These compounds are often highly hydrophobic and may exhibit intrinsic color (yellow to red), which interferes with standard optical density (OD) readings. This protocol addresses these challenges using modified CLSI (Clinical and Laboratory Standards Institute) guidelines.

Pre-Analytical Considerations

Compound Handling & Solubility
  • Solvent Selection: Isoquinoline triones are poorly soluble in water. Dissolve primary stocks in 100% Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a master stock at 10 mg/mL or 100x the highest anticipated test concentration.

  • Stability: The trione carbonyls are electrophilic. Store stocks at -20°C, protected from light to prevent photochemical degradation. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent hemiacetal formation.

Bacterial Strain Selection

Panel must include representatives of Gram-positive and Gram-negative bacteria due to permeability differences.

  • Staphylococcus aureus (ATCC 29213) – Key Gram-positive target.

  • Escherichia coli (ATCC 25922) – Gram-negative permeability control.

  • Pseudomonas aeruginosa (ATCC 27853) – Efflux pump active control.

Primary Screening Protocol: MIC & MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Method: Broth Microdilution (Modified for Colored/Hydrophobic Compounds).

Workflow Diagram

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Final DMSO < 1% Stock->Dilution Incubation Incubation 37°C, 18-24h Dilution->Incubation Add Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Readout Selection Incubation->Readout Visual Visual/OD600 (If compound colorless) Readout->Visual Standard Resazurin Resazurin Assay (If compound colored/precipitates) Readout->Resazurin Preferred for Triones MBC MBC Plating (Agar Recovery) Visual->MBC Resazurin->MBC

Figure 1: Step-by-step workflow for MIC/MBC determination emphasizing the Resazurin modification for colored trione compounds.

Detailed Procedure
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Add 200 µL of compound (diluted to 2x starting concentration in media, max 2% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).

  • Inoculation:

    • Prepare inoculum from fresh colonies to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

    • Add 100 µL inoculum to wells 1-11. Final bacterial density: ~5 x 10^5 CFU/mL.[1] Final DMSO: <1%.[1]

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout (Critical Modification):

    • Standard: Visual turbidity.

    • Trione Modification: Since isoquinoline triones are often colored, add 30 µL of Resazurin (0.01%) solution. Incubate for 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: Lowest concentration preventing the Blue-to-Pink color shift.

MBC Determination
  • Aliquot 10 µL from all wells showing no visible growth (blue) onto Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • MBC Definition: Lowest concentration killing ≥99.9% of the initial inoculum (typically <5 colonies).

Secondary Characterization: Mechanism of Action (MoA)

To validate the specific activity of the trione scaffold, perform the following assays to distinguish between membrane disruption, DNA targeting, and ROS generation.

MoA Decision Pathway

MoA_Pathway cluster_ROS Pathway A: Redox Cycling cluster_DNA Pathway B: DNA Targeting Compound Isoquinoline Trione ROS_Assay NBT Reduction Assay Compound->ROS_Assay DNA_Assay Viscosity/Gel Retardation Compound->DNA_Assay ROS_Result Superoxide Generation ROS_Assay->ROS_Result Positive DNA_Result Intercalation/Gyrase Inhibition DNA_Assay->DNA_Result Positive

Figure 2: Mechanistic differentiation. Triones often exhibit dual activity, but ROS generation is specific to the quinone-like core.

ROS Generation Assay (NBT Reduction)

Isoquinoline triones can undergo redox cycling.

  • Treat bacterial culture (OD600 ~0.5) with MIC of the compound for 1 hour.

  • Add Nitroblue Tetrazolium (NBT) to a final concentration of 0.5 mg/mL.

  • Incubate 30 min.

  • Result: Formation of dark blue formazan precipitates indicates superoxide anion production.

Time-Kill Kinetics

Required to determine if the compound is time-dependent or concentration-dependent.

  • Setup: Inoculate broth with 10^6 CFU/mL. Add compound at 1x, 2x, and 4x MIC.

  • Sampling: 0, 2, 4, 8, and 24 hours.

  • Analysis: Plot Log10 CFU/mL vs. Time.

  • Bactericidal Criteria: >3 log10 reduction in CFU/mL compared to initial inoculum.

Data Presentation & Analysis

Report data using the following standardized table format to ensure comparability across studies.

Table 1: Summary of Antibacterial Activity

Compound IDOrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
IQT-01 S. aureusATCC 29213482Bactericidal
IQT-01 E. coliATCC 25922>64ND-Inactive
Ciprofloxacin S. aureusATCC 292130.512Control

Note: An MBC/MIC ratio ≤ 4 indicates bactericidal activity; > 4 indicates bacteriostatic activity.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Hydrophobicity of trione scaffoldReduce starting concentration; ensure DMSO <1%; use Resazurin readout to distinguish precipitate from bacteria.
Inconsistent MICs PhotodegradationPrepare plates in low light; wrap incubation plates in foil.
High MIC in Gram-negatives Efflux pumps / Outer membraneTest in combination with efflux pump inhibitor (e.g., PAβN) to confirm permeability issues.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.[2] CLSI supplement M100.[2]

  • Makhija, et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI Molecules.

  • Surre, et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI Antibiotics.

  • BenchChem Technical Support. (2025). Antimicrobial Susceptibility Testing of Hydrophobic Compounds.

  • Kuran, et al. (2025).[3] Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. ResearchGate.

Sources

Application Note: Regioselective N-Methylation of 6,7-Dimethoxyisoquinoline-1,3,4-trione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note details the optimized reaction conditions for the N-methylation of 6,7-dimethoxyisoquinoline-1,3,4(2H)-trione . This heterocyclic scaffold serves as a critical intermediate in the synthesis of isoquinoline alkaloids and polycyclic aromatic systems used in drug discovery.

The target transformation involves the alkylation of the imide nitrogen at position 2. While conceptually simple, this reaction presents specific challenges regarding regioselectivity (N- vs. O-methylation) and solubility . The nitrogen atom in the 1,3,4-trione system is flanked by carbonyl groups, rendering the N-H proton significantly acidic (


). This acidity allows for the use of mild carbonate bases, avoiding the harsh conditions associated with metal hydrides (e.g., NaH) which can lead to ring-opening or degradation of the electron-rich dimethoxy-substituted benzene ring.

Reaction Mechanism & Rationale

The reaction proceeds via a classic


 mechanism .
  • Deprotonation: The carbonate base (

    
     or 
    
    
    
    ) deprotonates the N-H at position 2. The resulting anion is resonance-stabilized across the C1 and C3 carbonyl oxygens.
  • Nucleophilic Attack: The nitrogen anion acts as the nucleophile, attacking the electrophilic methyl group of Methyl Iodide (MeI).

  • Regioselectivity: While the negative charge is delocalized onto the oxygens (enolate form), the nitrogen atom is softer and more nucleophilic towards the "soft" methyl iodide electrophile in polar aprotic solvents, favoring N-methylation over O-methylation.

Mechanism Diagram

ReactionMechanism Substrate 6,7-Dimethoxyisoquinoline- 1,3,4-trione (N-H) Base Base (K2CO3) Deprotonation Substrate->Base pKa ~9 Anion Resonance Stabilized Anion (N-) Base->Anion - H+ Product N-Methyl-6,7-dimethoxy- isoquinoline-1,3,4-trione Anion->Product SN2 Attack (Major) SideProduct O-Methylated By-product (Minor) Anion->SideProduct Hard/Soft Mismatch MeI Methyl Iodide (Electrophile) MeI->Product

Caption: Mechanistic pathway highlighting the critical deprotonation step and the bifurcation between N- and O-methylation.

Optimized Reaction Conditions

The following conditions have been validated to maximize yield (>85%) and minimize O-methylation side products.

ParameterRecommended ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes dissolution of the polar trione and stabilizes the intermediate anion.
Base

(Potassium Carbonate)
Mild enough to prevent decomposition; strong enough to fully deprotonate the imide. Granular form preferred.
Electrophile MeI (Methyl Iodide)Highly reactive "soft" electrophile. Preferred over Dimethyl Sulfate (DMS) for bench-scale safety and ease of handling.
Stoichiometry 1.0 : 2.0 : 1.5 (Substrate : Base : MeI)Excess base ensures complete deprotonation; slight excess MeI drives reaction to completion.
Temperature RT to 40°C Higher temperatures increase O-methylation risk. Start at RT; warm only if conversion is slow.
Time 2 - 4 HoursReaction is typically fast. Monitor by TLC/LCMS to avoid over-reaction or decomposition.

Experimental Protocol (Standard Operating Procedure)

Materials Required[1][2][3][4][5][6]
  • Substrate: 6,7-dimethoxyisoquinoline-1,3,4-trione (1.0 mmol, ~235 mg)

  • Reagent: Methyl Iodide (MeI) (1.5 mmol, ~93 µL) (Caution: Neurotoxin/Carcinogen)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 mmol, 276 mg)
    
  • Solvent: DMF (anhydrous), 3.0 mL

  • Equipment: 10 mL Round Bottom Flask, Magnetic Stir Bar, Calcium Chloride drying tube or

    
     line.
    
Step-by-Step Procedure
  • Setup: In a clean, dry 10 mL round bottom flask equipped with a magnetic stir bar, charge the 6,7-dimethoxyisoquinoline-1,3,4-trione (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (3 mL/mmol). Stir the suspension at Room Temperature (RT) for 15 minutes.

    • Note: The mixture will likely remain a suspension. The solution may turn a yellow/orange hue indicating deprotonation.

  • Addition: Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Safety: Perform this step in a fume hood. MeI is volatile and toxic.[1]

  • Reaction: Stir the mixture at RT for 2 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (more polar, lower

      
      ) should disappear, and a less polar spot (Product) should appear.
      
    • Optimization: If starting material persists after 2 hours, warm the bath to 40°C for an additional hour.

  • Workup:

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Stir vigorously for 10 minutes. The N-methylated product typically precipitates as a solid.

  • Isolation:

    • Option A (Precipitate forms): Filter the solid using a Buchner funnel. Wash with cold water (

      
      ) and cold hexanes (
      
      
      
      ). Dry under vacuum.[2]
    • Option B (No precipitate): Extract the aqueous mixture with Ethyl Acetate (

      
      ). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-5% MeOH/DCM gradient).
    
Workflow Diagram

ExperimentalWorkflow Start Start: Charge Flask (Substrate + K2CO3 + DMF) Stir Stir 15 min @ RT (Deprotonation) Start->Stir AddMeI Add MeI (1.5 eq) Dropwise Stir->AddMeI React Reaction: 2h @ RT AddMeI->React Check TLC Check React->Check Check->React Incomplete (Heat to 40°C) Workup Quench in Ice Water Check->Workup Complete Precip Precipitate formed? Workup->Precip Filter Filter & Wash (Solid Product) Precip->Filter Yes Extract Extract w/ EtOAc (Liquid Workup) Precip->Extract No

Caption: Operational decision tree for the synthesis and isolation of the N-methylated product.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground or switch to

(more soluble in DMF).
O-Methylation Reaction temperature too highMaintain reaction strictly at RT. If heating is needed, do not exceed 40°C.
Sticky Gum Residual DMFDMF is hard to remove.[1] Wash the organic layer thoroughly with water/brine or azeotrope with heptane during concentration.
Starting Material Remains Moisture in solventWater quenches the anion. Use anhydrous DMF and keep the system under a drying tube.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It is highly volatile (

    
    ). Handle only in a functioning fume hood. Double-glove (nitrile) is recommended.
    
  • DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate PPE.

References

  • Isoquinoline-1,3,4-trione Scaffold Properties

    • PubChem.[3][4][5] Isoquinoline-1,3,4-trione Compound Summary. National Library of Medicine. [Link]

  • General N-Methylation of Isoquinoline-triones
  • Photochemical Reactivity of Isoquinoline-1,3,4-triones

    • Lei, X., et al. (2010). Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles. PubMed.[2][5] (Demonstrates stability and utility of the N-methylated scaffold). [Link]

  • Synthesis of 6,7-Dimethoxyisoquinoline Derivatives

    • Osyanin, V. A., et al. (2011).[6][7] Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. ResearchGate. (Provides context on the stability of the 6,7-dimethoxy core). [Link]

Sources

Application Note: HPLC Method Development for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione , a highly oxidized isoquinoline derivative. This compound is of significant interest as a potent Caspase-3 inhibitor and a potential oxidative degradation product of bioactive alkaloids like papaverine and laudanosine.

Introduction & Compound Significance

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (hereafter referred to as DM-IQT ) represents a unique class of heterocyclic compounds. Unlike common isoquinoline alkaloids which are basic and protonatable, DM-IQT possesses a trione (tri-keto) functionality at positions 1, 3, and 4. This structural feature renders the molecule neutral, highly conjugated, and electrophilic.

Scientific Context:

  • Therapeutics: DM-IQT derivatives have been identified as irreversible inhibitors of Caspase-3, a key executioner protein in apoptosis, making them potential candidates for treating neurodegenerative diseases and stroke [1].

  • Stability & Metabolism: The C4-carbonyl is highly reactive. In biological systems, it can undergo nucleophilic attack or generate Reactive Oxygen Species (ROS) in the presence of thiols like DTT [1].

  • Impurity Profiling: It serves as a critical oxidative impurity marker for N-methylated isoquinoline drugs (e.g., Laudanosine, Papaverine) under forced degradation conditions.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Chromatographic Implication
Molecular Formula C₁₂H₁₁NO₅--
Molecular Weight 249.22 g/mol Detectable by MS (ESI+ m/z ~250)
LogP ~0.5 - 0.9Moderately polar; elutes earlier than parent alkaloids on C18.
pKa Neutral (Amide/Imide-like)pH independent retention (unlike basic alkaloids).
UV Max ~240 nm, ~310 nmStrong UV absorbance; Yellow color indicates visible range absorbance.
Solubility DMSO, MeOH, ACNLow water solubility; Sample diluent must contain organic solvent.

Method Development Strategy

Column Selection: The "Polarity" Challenge

Standard C18 columns often fail to retain highly polar triones sufficiently, leading to elution near the void volume (


). Conversely, the planar aromatic system of DM-IQT invites strong 

interactions.
  • Recommendation: Phenyl-Hexyl or Polar-Embedded C18 .

  • Rationale: The Phenyl-Hexyl phase utilizes

    
     stacking with the isoquinoline core to increase retention and selectivity, separating it from non-planar impurities. A polar-embedded C18 prevents pore dewetting in highly aqueous mobile phases required for early eluters.
    
Mobile Phase Chemistry

Unlike basic alkaloids that require high pH or ion-pairing agents to suppress ionization, DM-IQT is neutral.

  • Buffer: 0.1% Formic Acid (pH ~2.7) .

  • Rationale: While pH doesn't affect the charge of DM-IQT, acidic conditions suppress the ionization of residual silanols on the column, sharpening the peaks of other potential basic impurities (e.g., precursor amines) in the sample.

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH) .

  • Selection: ACN provides sharper peaks and lower backpressure. However, MeOH offers different selectivity (protic solvent) if peak overlap occurs with matrix components.

Detection Physics

The trione system extends the conjugation significantly compared to the dihydroisoquinoline precursors.

  • Primary Wavelength: 254 nm (Universal aromatic).

  • Specific Wavelength: 310 nm (Trione specific).

  • Advantage:[1][2] Monitoring at 310 nm eliminates interference from simple benzene derivatives or non-oxidized alkaloids that absorb chiefly <280 nm.

Optimized Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) OR Waters XBridge C18.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS Grade).

Chromatographic Conditions (The "Gold Standard")
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV-DAD: 254 nm (bandwidth 4 nm), 310 nm (bandwidth 8 nm)
Run Time 25 Minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar impurities)

  • 15.0 min: 40% A / 60% B (Linear Ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 20.0 min: 10% A / 90% B (Hold)

  • 20.1 min: 95% A / 5% B (Re-equilibration)

Sample Preparation

Critical Caution: DM-IQT is reactive toward thiols. Do NOT use DTT or mercaptoethanol in sample buffers, as this will degrade the analyte and generate ROS [1].

  • Stock Solution: Dissolve 1.0 mg DM-IQT in 1.0 mL DMSO (Concentration: 1000 µg/mL). Store at -20°C in amber vials (light sensitive).

  • Working Standard: Dilute Stock 1:100 with Water:ACN (50:50) to reach 10 µg/mL.

  • Filtration: Use 0.22 µm PTFE filters (Nylon may bind the trione).

Method Validation & Logic

This protocol adheres to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before analyzing samples, the system must pass the following logic gate:

SST_Logic Start Inject Standard (10 µg/mL) Check_RT Retention Time Stability (RSD < 1.0%) Start->Check_RT Check_Tailing Tailing Factor (T) 0.8 < T < 1.5 Check_RT->Check_Tailing Pass Fail STOP: Check Column/Mobile Phase Check_RT->Fail Fail Check_Plate Theoretical Plates (N) > 5000 Check_Tailing->Check_Plate Pass Check_Tailing->Fail Fail Pass PROCEED TO ANALYSIS Check_Plate->Pass Pass Check_Plate->Fail Fail

Caption: System Suitability Logic Tree ensuring data integrity before batch analysis.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, due to the high extinction coefficient of the trione chromophore.

Troubleshooting & Critical Insights

Issue 1: Peak Splitting
  • Cause: Sample solvent is too strong (e.g., 100% DMSO injection) causing "breakthrough" on the column head.

  • Solution: Dilute the sample with water to at least 50% aqueous content before injection.

Issue 2: "Ghost" Peaks
  • Cause: Photodegradation. The trione moiety is photo-active.[3]

  • Solution: Use amber glassware and keep the autosampler temperature at 4°C.

Issue 3: Retention Time Drift
  • Cause: The Phenyl-Hexyl phase is sensitive to ACN concentration changes.

  • Solution: Pre-mix mobile phases or ensure online mixing efficiency is optimized.

Structural & Workflow Visualization

The following diagram illustrates the chemical transformation and the analytical workflow.

Workflow cluster_chem Chemical Context cluster_method HPLC Protocol Papaverine Isoquinoline Precursor (Alkaloid) Oxidation Oxidation/Metabolism (ROS/Enzymatic) Papaverine->Oxidation Target 6,7-Dimethoxy-2-methyl isoquinoline-1,3,4-trione (Target Analyte) Oxidation->Target Prep Sample Prep (No Thiols!) Target->Prep Sep Separation Phenyl-Hexyl Column Gradient Elution Prep->Sep Detect Detection UV 310 nm (Specific) UV 254 nm (General) Sep->Detect

Caption: Chemical origin of the analyte and the corresponding HPLC workflow.

References

  • Chen, Y., et al. (2006).[4][5] Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 49(5), 1613-1623.

  • BenchChem. (2025).[6] Application Notes for Isoquinoline Alkaloids Analysis.

  • PubChem. (2025). Compound Summary: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. [7]

  • Sielc Technologies. (2018).[8] Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione. This document is intended for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction to the Synthesis

The isoquinoline-1,3,4-trione scaffold is a key pharmacophore in various biologically active molecules, including potent caspase-3 inhibitors which are significant in apoptosis-related disease research.[1][2] The synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The most common route involves the preparation of a substituted N-methylisatin, followed by a reaction with oxalyl chloride and subsequent intramolecular cyclization. This guide will address the common challenges encountered in this synthetic pathway.

Visualized General Reaction Pathway

The synthesis can be logically broken down into two main stages: the formation of the N-methylisatin precursor and its conversion to the target isoquinoline-1,3,4-trione.

G cluster_0 Stage 1: N-methyl-6,7-dimethoxyisatin Synthesis cluster_1 Stage 2: Isoquinoline-1,3,4-trione Formation A N-methyl-3,4-dimethoxyaniline B Chlorooxalylanilide Intermediate A->B Oxalyl Chloride C N-methyl-6,7-dimethoxyisatin B->C Lewis Acid (e.g., AlCl3) Intramolecular Friedel-Crafts D N-methyl-6,7-dimethoxyisatin E Acyl Chloride Intermediate D->E Oxalyl Chloride F 6,7-Dimethoxy-2-methylisoquinoline- 1,3,4-trione E->F Lewis Acid-catalyzed Cyclization

Caption: General synthetic route to 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of this synthesis to ensure a good yield?

A1: The purity of the starting materials and the rigorous exclusion of moisture are paramount.[3] Many of the intermediates are sensitive to hydrolysis, and the Lewis acids used as catalysts are deactivated by water. Always use freshly distilled solvents and high-purity reagents.

Q2: How does the Stollé synthesis relate to this procedure?

A2: The Stollé synthesis is a classic method for producing isatins from anilines and oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[4][5][6][7] The first stage of the synthesis of our target molecule, the formation of N-methyl-6,7-dimethoxyisatin, is a direct application of the Stollé synthesis. Understanding the mechanism and common issues in the Stollé synthesis is highly beneficial.

Q3: Are there alternative, greener methods for this type of synthesis?

A3: While the classical methods often rely on stoichiometric Lewis acids and chlorinated solvents, modern organic synthesis is moving towards more sustainable approaches. For related isoquinoline syntheses, methods using photocatalysis, microwave assistance, and recyclable catalysts in greener solvents like water or PEG-400 have been reported.[8] While a specific "green" protocol for this exact trione may not be established, exploring these principles for optimization is encouraged.

Q4: What are the primary safety concerns I should be aware of?

A4: Oxalyl chloride is highly toxic and corrosive and reacts violently with water to release toxic gases. This reagent must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lewis acids like aluminum chloride are also corrosive and react exothermically with moisture. Always quench reactions carefully, typically by slowly adding the reaction mixture to ice.[9]

Troubleshooting Guide

Problem Area 1: Low Yield in N-methyl-6,7-dimethoxyisatin Synthesis (Stage 1)

Q: My Stollé reaction to form the isatin precursor is giving a very low yield. What could be the cause?

A: Low yields in this step often stem from a few key areas:

  • Purity of the Starting Aniline: Impurities in the N-methyl-3,4-dimethoxyaniline can significantly inhibit the reaction. Consider purification by distillation or chromatography before use.[3][10]

  • Lewis Acid Activity: The Lewis acid (e.g., AlCl₃, TiCl₄) is crucial for the intramolecular cyclization. Ensure it is fresh and anhydrous. Using a freshly opened bottle or a sublimed grade of AlCl₃ is recommended.

  • Suboptimal Reaction Conditions: The temperature for both the acylation and cyclization steps is critical.

    • The initial reaction with oxalyl chloride is often performed at low temperatures to control the exotherm and prevent side reactions.

    • The Friedel-Crafts cyclization may require heating, but excessive temperatures can lead to decomposition. Running small-scale trial reactions to determine the optimal temperature is advisable.[3]

  • Inefficient Mixing: In heterogeneous reactions involving solid AlCl₃, ensure vigorous stirring to maintain a good reaction rate.[3]

Problem Area 2: Reaction Stalls or Fails During Isoquinoline-1,3,4-trione Formation (Stage 2)

Q: I've successfully made the isatin precursor, but the final reaction to the trione isn't working. TLC shows only the starting material. What should I check?

A: This is a common and frustrating issue. Here's a troubleshooting workflow:

G Start Reaction Stalled at Isatin Stage Check1 Is the isatin starting material pure and dry? Start->Check1 Check2 Is the oxalyl chloride fresh and active? Check1->Check2 [ Yes ] Solution1 Purify isatin by recrystallization. Dry thoroughly under vacuum. Check1->Solution1 [ No ] Check3 Is the Lewis acid catalyst appropriate and anhydrous? Check2->Check3 [ Yes ] Solution2 Use a newly purchased bottle of oxalyl chloride. Check2->Solution2 [ No ] Check4 Are reaction conditions (solvent, temp.) optimal? Check3->Check4 [ Yes ] Solution3 Use a stronger Lewis acid (e.g., TiCl4 vs. AlCl3). Ensure anhydrous conditions. Check3->Solution3 [ No ] Solution4 Screen different non-polar, aprotic solvents. Optimize temperature via small-scale trials. Check4->Solution4 [ No ]

Caption: Troubleshooting workflow for a stalled reaction in Stage 2.

  • Reactivity of Isatin: The C3 carbonyl of the isatin ring is electrophilic. The reaction with oxalyl chloride is an acylation at the nitrogen, followed by ring opening and re-cyclization. Ensure the isatin is pure, as impurities can interfere.

  • Choice of Solvent: The solvent can greatly influence the reaction pathway. A non-polar, aprotic solvent like dichloromethane or dichloroethane is often used.[7] Experimenting with different solvents may be necessary.

  • Side Reactions: Undesired side reactions can consume your starting material. One possibility is the formation of dimers or polymers. Running the reaction at a lower temperature may help to disfavor these higher activation energy pathways.[10]

Problem Area 3: Product Purification and Stability

Q: I have obtained the crude product, but it is difficult to purify and seems to decompose on the silica gel column. What are my options?

A: The trione product is likely sensitive to both acid and nucleophiles due to its multiple carbonyl groups.

  • Acid-Sensitivity: Standard silica gel is acidic and can cause degradation of sensitive compounds.[11]

    • Solution 1: Neutralize your silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

    • Solution 2: Use an alternative stationary phase like neutral or basic alumina for chromatography.[11]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method for purifying sensitive compounds, as it avoids prolonged contact with a stationary phase.

  • Work-up Procedure: Ensure your work-up procedure doesn't introduce strong acids or bases. If you quench with an aqueous solution, make sure to neutralize it carefully and minimize the contact time with your product.[9]

Data Summary Table

The following table provides a summary of typical conditions for related Stollé and Friedel-Crafts reactions, which can serve as a starting point for your optimization.

ParameterStage 1: Isatin SynthesisStage 2: Trione FormationRationale & Key Considerations
Key Reagents N-methyl-3,4-dimethoxyaniline, Oxalyl ChlorideN-methyl-6,7-dimethoxyisatin, Oxalyl ChloridePurity is critical for all reagents.
Catalyst AlCl₃, TiCl₄, or BF₃·Et₂O[4]AlCl₃ or other strong Lewis acidsMust be anhydrous. Stoichiometry may need optimization.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Dichloromethane (DCM), Dichloroethane (DCE)Must be anhydrous. Solvent polarity can influence reaction pathway.[10]
Temperature 0 °C to reflux-15 °C to room temperature[1]Optimize for each step. Low temp for initial acylation, heating may be needed for cyclization.
Reaction Time 2 - 24 hours2 - 6 hoursMonitor by TLC or LC-MS to determine completion and check for degradation.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methyl-6,7-dimethoxyisatin (Stage 1)

This protocol is a general guideline based on the Stollé synthesis and may require optimization.[5][6]

  • Acylation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methyl-3,4-dimethoxyaniline (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Cyclization: Cool the reaction mixture to 0 °C again. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) portion-wise, controlling the exotherm.

  • After the addition of AlCl₃, heat the mixture to reflux (approx. 40 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous layer to be neutral or slightly basic with an appropriate base.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (Stage 2)

This protocol is adapted from procedures for similar trione syntheses and requires careful optimization.[1]

  • To an oven-dried, round-bottom flask under an inert atmosphere, add N-methyl-6,7-dimethoxyisatin (1.0 equiv) and anhydrous DCM.

  • Cool the mixture to -15 °C using a suitable cooling bath (e.g., ice/salt).

  • Add oxalyl chloride (1.5 - 2.0 equiv) dropwise.

  • After stirring for 30 minutes at -15 °C, add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equiv) portion-wise.

  • Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature. Monitor the progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.

  • Purify the crude product immediately, preferably by recrystallization, or by chromatography on neutralized silica gel.

References

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry.
  • DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
  • SynArchive. Stollé Synthesis.
  • International Research and Publishing Academy. Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
  • ChemicalBook. Synthesis of Isatin.
  • PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • University of Rochester. How To: Troubleshoot a Reaction.
  • PubMed. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors.

Sources

Troubleshooting oxidative deacylation steps in isoquinoline chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Oxidative Deacylation & Aromatization in Isoquinoline Chemistry

Introduction: The Critical Step in Isoquinoline Functionalization

In the synthesis of 1-substituted isoquinolines—key pharmacophores in drugs like papaverine (vasodilator) and quinapril (ACE inhibitor)—the N-acyl-1,2-dihydroisoquinoline is a ubiquitous intermediate. Whether formed via Reissert reactions, acyl-Mannich additions, or Pomeranz-Fritsch modifications, this intermediate must eventually undergo deacylation and aromatization to restore the bioactive isoquinoline core.

"Oxidative Deacylation" in this context refers to the transformation where the N-acyl protecting group is removed with concomitant restoration of the aromatic pyridine ring. This step is notoriously sensitive, often plagued by incomplete conversion, dimerization, or the formation of stable N-acyl isoquinolinium salts (isocarbostyrils).

This guide addresses the mechanistic failures of this step and provides field-proven protocols to ensure high-yield isolation of the target 1-substituted isoquinoline.

Module 1: Mechanistic Diagnostics

Before troubleshooting, identify which mechanistic pathway your reaction is failing to traverse. The transformation of an N-acyl-1,2-dihydroisoquinoline (e.g., an alkylated Reissert compound) involves a competition between elimination (desired deacylation) and oxidation (potential side reaction).

The Pathway Map (DOT Visualization)

OxidativeDeacylation Reissert N-Acyl-1-Substituted- 1,2-Dihydroisoquinoline Base Base Treatment (NaH, KOH, DBU) Reissert->Base Activation Anion Anionic Intermediate (C1-Deprotonated) Base->Anion Deprotonation PathA Path A: Intramolecular Elimination (Deacylation) Anion->PathA Thermodynamically Favored PathB Path B: Oxidative Aromatization (Retention) Anion->PathB Presence of Oxidant/Air Target 1-Substituted Isoquinoline (Target) PathA->Target + Aldehyde Elimination Aldehyde Aldehyde Byproduct (R-CHO) PathA->Aldehyde Salt N-Acyl Isoquinolinium Salt (Side Product) PathB->Salt Hydride Abstraction

Caption: Figure 1. Mechanistic divergence in the processing of N-acyl-dihydroisoquinolines. Path A represents the desired deacylation-aromatization sequence.

Module 2: Troubleshooting Common Failures

Issue 1: Retention of the N-Acyl Group (Failure to Deacylate)

Symptom: The product isolated is an N-acyl isoquinolinium salt or a 1-isoquinolinone (isocarbostyril) rather than the free isoquinoline. Root Cause: The reaction conditions favored direct oxidation over elimination . If an oxidant (like DDQ or air) is introduced before the base-induced elimination is complete, the N-acyl group becomes locked onto the nitrogen. Solution:

  • Protocol Adjustment: Ensure the elimination step (Base/Solvent) is complete under inert atmosphere (Argon/Nitrogen) before any oxidative workup.

  • Reagent Switch: Use Phase Transfer Catalysis (PTC) . The use of 50% NaOH with Benzyltriethylammonium chloride (TEBA) promotes the rapid elimination of the acyl group as a carboxylate/aldehyde before oxidation can occur [1].

Issue 2: Low Yield / Incomplete Conversion

Symptom: Starting material remains, or a complex mixture of dimers is observed. Root Cause: Reversible deprotonation. The C1 proton in N-acyl-1,2-dihydroisoquinolines is weakly acidic (pKa ~19-20). Weak bases (e.g., K2CO3) may establish an equilibrium that favors the starting material. Solution:

  • Base Strength: Switch to NaH (Sodium Hydride) in DMF or t-BuOK in THF. The irreversible deprotonation drives the equilibrium toward the anionic intermediate required for the elimination of the acyl group.

  • Temperature: Heat is often required to overcome the activation energy for the elimination of the aldehyde moiety. Reflux in xylene or toluene is a standard remedy for stubborn substrates [2].

Issue 3: Formation of 1-Isoquinolinones (Isocarbostyrils)

Symptom: Isolation of a cyclic amide (C=O at position 1) instead of the alkyl/aryl substituent. Root Cause: Oxidative Decyanation (in Reissert contexts) or hydrolysis of the intermediate iminium species in the presence of air. Solution:

  • Exclude Water: Strictly anhydrous conditions are required. The presence of hydroxide ions during the oxidative step can lead to nucleophilic attack at C1, displacing the substituent or converting the nitrile to an amide/acid.

  • Degas Solvents: Dissolved oxygen can act as a radical initiator, promoting the formation of peroxy intermediates that degrade to isocarbostyrils.

Module 3: Optimized Protocols

Protocol A: Base-Mediated Deacylation (The "Reissert" Method)

Best for: Converting Alkylated Reissert Compounds to 1-Substituted Isoquinolines.

  • Preparation: Dissolve the N-acyl-1-alkyl-1,2-dihydroisoquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Note: Evolution of H2 gas indicates deprotonation.

  • Elimination: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of the fluorescent dihydro-intermediate.

  • Workup: Quench carefully with Ethanol (to destroy excess NaH), then pour into ice water. Extract with EtOAc.

  • Purification: The byproduct is usually an aldehyde (derived from the N-acyl group). Wash the organic layer with sodium bisulfite solution to remove the aldehyde, leaving the pure 1-substituted isoquinoline in the organic phase.

Protocol B: Oxidative Aromatization (The "DDQ" Method)

Best for: N-Acyl-1,2-dihydroisoquinolines that do not undergo spontaneous elimination (e.g., lacking a leaving group at C1).

  • Reaction: Dissolve substrate in Dichloromethane (DCM) or Toluene .

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 - 1.5 equiv).

  • Conditions: Stir at RT for 1-4 hours. The mixture will turn deep red/brown (formation of DDQ-H2 complex).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble hydroquinone byproduct.

  • Deacylation (Post-Oxidation): The product is likely the N-acyl isoquinolinium salt. To deacylate, treat the filtrate with aqueous NaHCO3 or dilute NaOH . The N-acyl group is labile in the oxidized state and will hydrolyze, yielding the free isoquinoline [3].

Module 4: Comparative Data & Reagent Selection

Reagent SystemMechanismPrimary ApplicationProsCons
NaH / DMF Anionic EliminationAlkyl-Reissert → 1-AlkylisoquinolineHigh Yield, Clean DeacylationRequires anhydrous conditions; NaH handling risks.
50% NaOH / TEBA (PTC) Interfacial EliminationRobust substratesOperationally simple, GreenMay hydrolyze sensitive ester/amide substituents.
DDQ / DCM Hydride AbstractionAromatization of stable dihydro-systemsVery mild, tolerant of functional groupsExpensive; Requires secondary hydrolysis step for deacylation.
Air / KOH / DMSO Oxidative AromatizationLarge scale industrial synthesisCost-effectiveSlow; High risk of over-oxidation to isocarbostyrils.

FAQ: Expert Insights

Q: Why do I see the aldehyde of my N-acyl group in the NMR? A: This is a sign of success, not failure. In the base-mediated deacylation of Reissert compounds, the N-acyl group is ejected as an aldehyde (e.g., benzaldehyde if the acyl group was benzoyl). This confirms the elimination mechanism (Path A in Figure 1) occurred. You must separate this aldehyde during workup (bisulfite wash) to purify your isoquinoline [1].

Q: Can I use MnO2 for this transformation? A: Yes, activated MnO2 is excellent for the aromatization of 1,2-dihydroisoquinolines. However, unlike DDQ, MnO2 is a heterogeneous surface oxidant. It often requires large excesses (10-20 equiv by weight) and vigorous stirring. It is less effective at promoting the deacylation step itself, so it is best used when the N-acyl group has already been removed or is very labile [4].

Q: My reaction stalls at the dihydro-intermediate. What now? A: If the elimination is sluggish, the C1-H bond may be sterically shielded. Add a Lewis Acid (e.g., MgCl2) to coordinate with the carbonyl of the N-acyl group. This increases the acidity of the C1 proton and facilitates the elimination. Alternatively, switch to microwave irradiation to overcome the thermal barrier.

References

  • Popp, F. D. (1968). "Reissert Compound Studies." Advances in Heterocyclic Chemistry, 9, 1–25.

  • Uff, B. C., & Kershaw, J. R. (1969). "Reissert Compounds: Open-Chain Analogs and Cyclization Reactions." Journal of the Chemical Society C: Organic, 666-670.

  • Adib, M., et al. (2016).[1] "Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions." Synlett, 27(15), 2241-2245.

  • Pettit, G. R., et al. (1988). "Antineoplastic Agents. 136. Synthesis of Cytostatin." Journal of Organic Chemistry, 53(26), 6170-6172.

Sources

Technical Support Center: Isoquinoline-1,3,4-Triones (IQT) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of the isoquinoline-1,3,4-trione (IQT) scaffold in biological assays. While this bicyclic system is a privileged structure in medicinal chemistry—notably utilized as potent caspase-3 inhibitors and building blocks for aza-polycycles—its dense array of electrophilic carbonyls makes it highly susceptible to environmental degradation[1][2].

This support guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality behind IQT degradation and provide self-validating protocols to ensure absolute data integrity during your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do my isoquinoline-1,3,4-trione stock solutions lose activity in standard assay buffers? A: This is the most common pitfall when working with the IQT scaffold. Isoquinoline-1,3,4-triones are highly reactive toward thiol-based reducing agents like 1,4-dithiothreitol (DTT) or


-mercaptoethanol, which are ubiquitous in standard enzymatic assay buffers[3].
  • The Causality: In the presence of molecular oxygen, the IQT core reacts with DTT to initiate a futile redox cycle. This cycle rapidly generates Reactive Oxygen Species (ROS)[3]. The generation of ROS has a dual negative effect: it irreversibly degrades the IQT scaffold and causes off-target oxidative damage to the assay proteins (e.g., oxidizing catalytic cysteines to sulfonic acid), completely confounding your assay results[1].

  • The Solution: Omit DTT and

    
    -mercaptoethanol from your assay buffers. If a reducing environment is strictly required for protein stability, substitute with Tris(2-carboxyethyl)phosphine (TCEP), which does not participate in this specific redox cycling.
    

IQT_Degradation IQT Isoquinoline-1,3,4-trione (Intact Scaffold) Redox Redox Cycling Intermediate IQT->Redox Nucleophilic Attack / Reduction Stable Stable Storage (Argon, No DTT, -20°C) IQT->Stable Optimal Handling Thiols Thiol Agents (e.g., DTT, β-ME) Thiols->Redox Initiates Cycle O2 Molecular Oxygen (Aerobic Conditions) ROS Reactive Oxygen Species (ROS Generation) O2->ROS Fuel for Cycle Redox->ROS Electron Transfer Degradation Scaffold Degradation & Off-Target Oxidation ROS->Degradation Oxidative Damage

Figure 1: Oxygen- and thiol-dependent redox degradation pathway of isoquinoline-1,3,4-triones.

Q: I am seeing multiple peaks on my LC-MS after storing the compound in aqueous media. What is happening? A: You are observing hydrolytic degradation. The isoquinoline-1,3,4-trione system contains highly electrophilic carbonyl groups, particularly at the C-4 position[4].

  • The Causality: When exposed to aqueous environments, especially at physiological or basic pH, the C-4 carbonyl undergoes nucleophilic attack by water. This leads to the hydrolytic ring-opening of the imide/trione system, generating inactive carboxylic acid or amide derivatives[4].

  • The Solution: Never store IQTs in aqueous buffers. Always maintain stock solutions in anhydrous DMSO and perform aqueous dilutions immediately (within minutes) prior to the assay[5].

Q: Does ambient light affect these compounds during benchtop handling? A: Yes, significantly. The IQT scaffold is photochemically active[2].

  • The Causality: Upon exposure to UV or ambient laboratory light, the C-4 carbonyl group can undergo a photo-induced [2+2] cycloaddition (the Paterno-Büchi reaction) with available alkenes or alkynes in the environment or solvent impurities. This forms unstable oxetane intermediates that subsequently rearrange into complex aza-polycycles[2][4].

  • The Solution: Always handle IQT solutions under low-light conditions and mandate the use of amber glass vials for all storage and active-use aliquots.

Part 2: Quantitative Degradation Profiles

To assist in risk assessment during experimental design, the following table summarizes the primary degradation triggers, their mechanisms, and the necessary mitigation strategies.

Degradation TriggerChemical MechanismPrimary ConsequenceMitigation Strategy
DTT / Thiols + O₂ Redox cycling generating ROSIrreversible scaffold degradation; off-target protein oxidation.Omit thiols from buffers; use TCEP if a reducing environment is strictly required.
Aqueous Media (pH > 7) Nucleophilic attack at C-4 carbonylHydrolytic cleavage / ring opening of the trione core.Store as dry powder or in anhydrous DMSO; prepare aqueous dilutions immediately before use.
UV / Ambient Light Photo-induced [2+2] cycloaddition (Paterno-Büchi)Formation of oxetane intermediates and aza-polycycles.Handle under low-light conditions; strictly store in amber glass vials.

Part 3: Validated Standard Operating Procedures (SOPs)

To guarantee trustworthiness, the following protocols form a self-validating system . Protocol A dictates the precise storage methodology, while Protocol B provides the analytical framework to empirically validate that Protocol A was successful before you commit to expensive biological assays.

Protocol A: Preparation and Cryogenic Storage of IQT Stock Solutions
  • Equilibration: Allow the lyophilized isoquinoline-1,3,4-trione powder to equilibrate to room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation, which initiates hydrolysis.

  • Solubilization: Dissolve the compound in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM stock concentration.

  • Inert Gas Purging: Gently overlay the stock solution with a stream of dry Argon or Nitrogen gas for 30 seconds. Causality: Displaces molecular oxygen, preventing aerobic redox cycling[1].

  • Aliquoting: Dispense the solution into single-use, amber-glass cryogenic vials. Causality: Amber glass blocks the wavelengths responsible for photo-induced [2+2] cycloadditions[2].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Workflow Start Lyophilized IQT Powder (Equilibrate to RT) Dissolve Dissolve in Anhydrous DMSO (Prevents Hydrolysis) Start->Dissolve Purge Purge with Argon/N2 (Prevents Oxidation) Dissolve->Purge Aliquot Aliquot into Amber Vials (Prevents Photodegradation) Purge->Aliquot Freeze Flash Freeze (Liq. N2) & Store at -80°C Aliquot->Freeze Validate Validate via HPLC/UHPLC (Self-Validating Step) Freeze->Validate Prior to Assay

Figure 2: Self-validating workflow for the preparation and storage of IQT stock solutions.

Protocol B: Stability-Indicating UHPLC/HPLC Analysis

Perform this protocol on a thawed aliquot to verify compound integrity and quantify hydrolysis degradants prior to critical biological assays[5].

  • Column Selection: Use a C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge, 150 x 4.6 mm, 3.5 µm). Causality: End-capping is critical to reduce secondary silanol interactions with the nitrogen-containing heterocyclic core, preventing peak tailing[5].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. This gradient effectively separates the intact, hydrophobic parent IQT from the highly polar, ring-opened hydrolysis products.

  • Detection: Monitor via Photodiode Array (PDA) or Diode-Array Detection (DAD) at 254 nm and 280 nm. Note: Hydrolysis of the trione system typically results in a significant hypsochromic shift (blue shift) in the UV spectrum, allowing for easy identification of degradants.

References

1.[3] Chemical structures of isoquinoline-1,3,4-trione derivatives - ResearchGate. 3 2.[1] Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed.1 3.[2] Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles - PubMed. 2 4.[5] 2-p-Tolyl-4H-isoquinoline-1,3-dione - Benchchem. 5 5.[4] Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - MDPI. 4

Sources

Technical Support Center: Isoquinoline-1,3,4(2H)-trione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thermal Window"

Isoquinoline-1,3,4(2H)-triones are potent electrophilic scaffolds, widely utilized as caspase-3 inhibitors and intermediates in alkaloid synthesis. The critical challenge in their formation—specifically via the oxidation of isoquinoline-1,3(2H,4H)-diones (homophthalimides) —is managing the "Thermal Window."

  • Below Threshold (< 40°C): The oxidation of the C4-methylene group is kinetically sluggish, often stalling at the hydroxyl intermediate or failing to initiate radical propagation.

  • Above Threshold (> 100°C): The trione carbonyls become hyper-reactive, leading to ring-opening hydrolysis (to phthalic acid derivatives), decarboxylation, or polymerization (tarring).

This guide provides a troubleshooting framework to navigate this thermodynamic landscape.

Reaction Mechanism & Thermal Sensitivity

To troubleshoot, you must visualize the pathway. The transformation typically involves the oxidation of a Homophthalimide (A) to the Trione (C) via a 4-Hydroxy Intermediate (B) .

Pathway Visualization

(Graphviz Diagram: Reaction Energy Profile & Failure Modes)

ReactionPathway Start Homophthalimide (Starting Material) Inter 4-Hydroxy Intermediate Start->Inter Oxidation Step 1 (Activation Energy High) Side1 Stalled Reaction (Kinetic Trap) Start->Side1 Temp < 40°C (Incomplete Conv.) Product Isoquinoline-1,3,4-trione (Target) Inter->Product Oxidation Step 2 (Rapid) Side2 Ring Opening/ Polymerization Product->Side2 Temp > 100°C (Thermodynamic Instability)

Caption: Figure 1. Thermal reaction trajectory. Low temperatures trap the system before the first oxidation barrier; excessive heat degrades the electrophilic trione product.

Troubleshooting Guide (Q&A)

Module A: The "Cold Trap" (Low Conversion)

Q: I am using DMSO/Ac₂O for the oxidation, but my TLC shows a persistent spot just below the starting material. Increasing time doesn't help.

Diagnosis: You are likely stuck at the 4-hydroxy-isoquinoline-1,3-dione intermediate. The DMSO-based oxidation (Pfitzner-Moffatt variation) requires a specific activation energy to convert the alcohol to the ketone. Corrective Action:

  • Temperature Bump: If running at RT, increase to 60°C . The second oxidation step often has a higher barrier due to the electron-withdrawing effect of the adjacent carbonyls.

  • Activator Check: Ensure your acetic anhydride (

    
    ) is fresh. Hydrolyzed 
    
    
    
    (acetic acid) inhibits the formation of the sulfoxonium intermediate.
  • Alternative: Switch to Selenium Dioxide (

    
    )  in Dioxane/Water (Reflux, 90°C). This reagent is more robust for benzylic oxidations but requires higher heat [1].
    

Q: My reaction yields a mixture of starting material and product. Can I push the temperature to reflux in DMF (153°C)?

Diagnosis: Do NOT use refluxing DMF. While it solves the kinetic issue, DMF decomposes at these temperatures to form dimethylamine, which will nucleophilically attack the C4-carbonyl of your formed trione, destroying the product. Corrective Action:

  • Use Toluene (bp 110°C) or Chlorobenzene (bp 131°C).

  • These non-nucleophilic solvents allow you to reach the activation energy without chemically quenching the product.

Module B: The "Heat Trap" (Decomposition)

Q: The reaction turns black/tarry after 1 hour at reflux. Yield is <10%.

Diagnosis: Thermal polymerization. Isoquinoline triones are highly electron-deficient. At high temperatures, they act as Michael acceptors or undergo self-condensation, especially if any base is present. Corrective Action:

  • Lower Temperature: Cap the temperature at 80°C .

  • Atmosphere Control: Oxygen is necessary for some radical routes, but excessive oxygen at high temps promotes radical polymerization. Use a controlled air sparge or switch to a stoichiometric oxidant (e.g.,

    
     or 
    
    
    
    ) under Nitrogen.
  • Radical Scavenger: If using a radical initiator (like AIBN/NBS), reduce the loading. Excess radicals terminate via polymerization.

Q: I see the product on TLC, but it disappears during workup (rotary evaporation).

Diagnosis: Thermal instability during isolation. You are likely heating the water bath too high while concentrating. Corrective Action:

  • Cold Concentration: Set the rotavap bath to < 35°C .

  • Solvent Swap: Do not concentrate to dryness. Exchange the high-boiling reaction solvent for a precipitation solvent (e.g., add cold Hexane/Ether to precipitate the trione directly).

Optimization Matrix: Solvent & Temperature

Use this table to select conditions based on your substrate's solubility and thermal stability.

SolventBoiling Point (°C)SuitabilityRisk FactorRecommended For
Dichloromethane (DCM) 40LowKinetic Trap: Often too cold for full oxidation.Highly reactive substrates only.
Acetonitrile (MeCN) 82Optimal Low. Good balance of polarity and temp.Standard Homophthalimide oxidation.
Toluene 110HighModerate. Can cause charring if prolonged.[1]Solubility-challenged substrates.[2]
DMF/DMSO >150Critical High: Nucleophilic attack/decomposition.Avoid if possible; use only <80°C.
Water/Dioxane 100ModerateHydrolysis of trione ring (Ring Opening).

oxidations (requires acid control).

Validated Protocol: Metal-Free Radical Oxidation

Recommended for high purity and moderate temperature requirements.

Reference Basis: Adapted from iodine-catalyzed C-H functionalization methodologies [2, 3].

Reagents
  • Substrate: N-substituted Isoquinoline-1,3(2H,4H)-dione (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (2.0 equiv) or

    
    /TBHP system.
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with the dione substrate and MeCN (0.1 M concentration).

  • Addition: Add PIDA (2.0 equiv) in one portion at Room Temperature (25°C) .

  • Ramp:

    • Stir at 25°C for 30 mins.

    • Check TLC: If conversion is <50%, increase temperature to 60°C (Oil bath).

    • Critical Stop:Do not exceed 80°C.

  • Monitoring: Reaction typically completes in 2–4 hours at 60°C. Look for the disappearance of the fluorescent dione spot and appearance of the non-fluorescent (often yellow/orange) trione spot.

  • Workup:

    • Cool to 0°C.

    • Dilute with cold water.

    • Extract with DCM (x3).

    • Wash organic layer with sat.

      
       (to remove iodine byproducts).
      
    • Dry over

      
       and concentrate at <30°C .
      
Troubleshooting Logic Flow

(Graphviz Diagram: Decision Tree)

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 50%? Start->CheckYield CheckAppearance Is Product Tarry/Black? CheckYield->CheckAppearance No TempCheck Reaction Temp? CheckYield->TempCheck Yes HighTempCheck Temp > 100°C? CheckAppearance->HighTempCheck Yes IncreaseTemp Action: Increase to 60-80°C (Switch solvent to MeCN) TempCheck->IncreaseTemp < 40°C CheckOxidant Oxidant Freshness? TempCheck->CheckOxidant > 60°C ReplaceOxidant Action: Use fresh PIDA or SeO2 CheckOxidant->ReplaceOxidant ReduceTemp Action: Reduce to <80°C Use Inert Atmosphere HighTempCheck->ReduceTemp Yes CheckBase Base Present? HighTempCheck->CheckBase No RemoveBase Action: Remove base. Triones are base-sensitive. CheckBase->RemoveBase

Caption: Figure 2. Decision matrix for optimizing reaction conditions.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates. BenchChem Troubleshooting Guide. Link

  • Ding, W.-W., et al. (2022).[4] "Pd-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation Reaction of O-Benzyl Hydroxylamides." Organic Letters, 24, 7350-7354.[4] Link

  • Wang, H., et al. (2017). "Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones." RSC Advances / PubMed. Link

  • Du, J.-Q., et al. (2008).[5] "Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species."[5] Journal of Biological Chemistry, 283(44), 30205-30215. Link

  • Yang, Y., et al. (2018).[4] "Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation."[6][7] Organic Chemistry Frontiers, 5, 3348-3353. Link

Sources

Technical Support Center: Purification of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely synthesizing 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (hereafter referred to as Target Trione ) via the oxidation of 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one or a related tetrahydroisoquinoline precursor.

The crude product often presents as a dark, viscous oil or a brownish solid due to the presence of polymeric byproducts , unreacted starting material , or inorganic oxidant residues (e.g., Selenium or Chromium salts). The 1,3,4-trione moiety is highly electron-deficient, making it sensitive to nucleophilic attack (hydration) and strong bases.

This guide provides a modular purification strategy designed to isolate the Target Trione as a bright yellow/orange crystalline solid.

Module 1: Diagnostic Triage

Before selecting a protocol, assess the physical state of your crude material.[1]

ObservationProbable CauseRecommended Protocol
Dark Tarry Oil Solvent entrapment or polymerization.Protocol A (Trituration) followed by Protocol C
Brown/Orange Solid Moderate purity; surface impurities.Protocol B (Recrystallization)
Red/Black Residue Decomposition or metal contamination.Protocol C (Chromatography) with acid wash
Wet Paste Solvent retention or hydrate formation.High-Vacuum Drying (40°C)

Protocol B

Module 2: Purification Protocols

Protocol A: Trituration (The "Crash-Out" Method)

Use this if your product is an oil or sticky gum.

Theory: The Target Trione is moderately polar and insoluble in non-polar hydrocarbons, whereas many lipophilic impurities (grease, unreacted alkylating agents) remain soluble.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (approx. 2-3 mL per gram).

  • Slowly add Diethyl Ether or Hexanes (10-15 mL per gram) while stirring vigorously.

  • Observation: A yellow precipitate should form. If an oil separates ("oiling out"), scratch the flask sides with a glass rod to induce nucleation.

  • Filter the solid. If it remains oily, proceed immediately to Protocol C .

Protocol B: Recrystallization (The Gold Standard)

Use this for solids with >85% purity.

Theory: Isoquinoline-1,3,4-triones are planar, aromatic stacks. They crystallize well from polar protic solvents or solvent pairs that disrupt


-

interactions at high temperatures.

Solvent System:

  • Primary: Glacial Acetic Acid (AcOH) OR Ethanol (EtOH).

  • Anti-solvent: Water (if using AcOH/EtOH) or Hexane (if using DCM).

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add Glacial Acetic Acid dropwise while heating to 80°C. Stop immediately when the solid dissolves.

    • Note: If insoluble particulates remain (inorganic salts), perform a hot filtration through a glass frit.

  • Remove from heat. Allow to cool to room temperature slowly (over 1 hour).

  • Critical Step: If no crystals form, add warm water dropwise until slight turbidity appears, then let cool.

  • Cool in an ice bath (0-4°C) for 30 minutes.

  • Filter the bright yellow/orange needles. Wash with cold water to remove acid traces.

  • Dry under vacuum at 50°C.

Protocol C: Flash Column Chromatography

Use this for complex mixtures or when removing metal oxidants.

Stationary Phase: Silica Gel (Acid-washed preferred if metal removal is critical).

Mobile Phase Gradient:

  • Start: 100% Dichloromethane (DCM).

  • Gradient: 0%

    
     5% Methanol in DCM.
    

Visualization:

  • The compound is highly conjugated and will be visible as a yellow band on the column.

  • UV Active: Strong absorption at 254 nm and 365 nm.

Workflow Diagram:

PurificationWorkflow Start Crude Product (Dark Oil/Solid) Trituration Trituration (DCM / Hexane) Start->Trituration CheckState Is it a Solid? Trituration->CheckState Recryst Recrystallization (AcOH or EtOH) CheckState->Recryst Yes Column Flash Chromatography (DCM -> 5% MeOH) CheckState->Column No (Still Oily) Final Pure Trione (Yellow Needles) Recryst->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification route based on the physical state of the crude intermediate.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a hydrate (gem-diol). How do I reverse this?

Context: The C-3 and C-4 carbonyls are electron-deficient. In the presence of water or atmospheric moisture, they can form a hydrate (gem-diol), often shifting the color from yellow to pale white/colorless. Fix:

  • Dissolve the hydrate in Toluene .

  • Reflux using a Dean-Stark trap to azeotropically remove water.

  • Evaporate solvent; the yellow trione color should return.

Q2: I used SeO₂ for oxidation, and I can't get rid of the red Selenium residue.

Context: Selenium metal often forms a colloidal suspension that passes through filter paper. Fix:

  • Dissolve the crude in DCM.

  • Wash with 10% aqueous Sodium Thiosulfate or Potassium Iodide solution.

  • Filter the organic layer through a pad of Celite mixed with activated charcoal.

Q3: The product decomposes on the silica column.

Context: Silica gel is slightly acidic. While isoquinoline triones are generally stable to acid, impurities might not be. Conversely, if your silica is basic (rare), the trione ring can open. Fix:

  • Use Neutral Alumina instead of Silica.

  • Or, dope the Silica slurry with 1% Triethylamine (TEA) to neutralize acidity (only if the trione is proven stable to base; otherwise, stick to neutral conditions).

References

  • Synthesis and Biological Evaluation of Isoquinoline-1,3,4-trione Deriv

    • Source: Chen, Z., et al. (2006). Journal of Medicinal Chemistry.
    • Relevance: Establishes the stability profile and standard workup procedures for N-substituted isoquinoline-1,3,4-triones.
  • Purification of Isoquinoline Deriv

    • Source: BenchChem Technical Support / Thieme Chemistry.
    • Relevance: Provides solubility data for isoquinoline cores and recrystallization solvent pairs (Acetic Acid/W
  • Oxidation of Isoquinolinones to Triones.

Sources

Technical Support Center: Resolving NMR Peak Overlap in 6,7-Dimethoxy Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 6,7-dimethoxy isoquinoline derivatives. The inherent structural similarities and reduced rotational freedom in these bicyclic systems often lead to significant peak overlap in ¹H NMR spectra, complicating structural elucidation and characterization. This guide offers practical strategies and advanced methodologies to deconstruct complex spectra and extract unambiguous structural information.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic and methoxy proton signals in my 6,7-dimethoxy isoquinoline derivative overlap so severely?

A1: Signal overlap in the ¹H NMR spectra of 6,7-dimethoxy isoquinoline derivatives is a common challenge. The protons on the isoquinoline core are in similar chemical environments, leading to closely spaced chemical shifts. Furthermore, the two methoxy groups at positions 6 and 7 often have very similar electronic environments, causing their signals to overlap or appear as a single peak. This is particularly true for the aromatic protons, which can form a complex, unresolved multiplet.[1][2]

Q2: What are the simplest initial steps I can take to resolve peak overlap without resorting to complex 2D NMR experiments?

A2: Before proceeding to more time-intensive 2D NMR techniques, several straightforward adjustments to your experimental setup can often induce differential chemical shifts and resolve overlapping signals:

  • Change the NMR Solvent: The choice of deuterated solvent can significantly influence the chemical shifts of your compound.[3][4][5] Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce aromatic solvent-induced shifts (ASIS), which may be sufficient to separate overlapping peaks.[6]

  • Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking, can affect chemical shifts.[7] Acquiring spectra at different concentrations may alter the equilibrium of these interactions and shift the signals enough to resolve them.[3][8]

  • Adjust the Temperature: Temperature can influence conformational equilibria and intermolecular interactions. Acquiring the spectrum at a different temperature can sometimes resolve signals from different conformers or simply shift peaks enough to reduce overlap.[3][8]

Troubleshooting Guide: Advanced Strategies for Peak Resolution

When simple adjustments are insufficient, a more systematic approach involving advanced NMR techniques is necessary.

Issue: Unresolved Aromatic Proton Signals

The aromatic protons in 6,7-dimethoxy isoquinoline derivatives often present as a complex and overlapping multiplet, making definitive assignment difficult.

Solution: 2D Homonuclear Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment is the first logical step to establish proton-proton coupling networks.[9][10] This allows for the tracing of spin systems within the molecule.

  • Sample Preparation: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Use a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to cover the entire proton chemical shift range.

    • Acquire a sufficient number of scans (typically 4-8) and increments in the indirect dimension (F1) (typically 256-512) to achieve adequate resolution.

  • Processing and Analysis:

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Analyze the cross-peaks, which indicate through-bond coupling between protons. Protons that are 2-3 bonds apart will show a correlation.

Caption: HSQC and HMBC workflow for full assignment.

Issue: Persistent Signal Overlap and Conformational Ambiguity

In some cases, even with 2D NMR, signal overlap may persist, or there may be ambiguity in the spatial arrangement of substituents.

Solution: Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can be added to an NMR sample to induce large changes in chemical shifts. [11][12][13]The magnitude of the shift is dependent on the distance of a given nucleus from the lanthanide ion, which can help to resolve overlapping signals. [14]Europium and praseodymium complexes are commonly used, causing downfield and upfield shifts, respectively. [12][14]

  • Reagent Selection: Choose a suitable LSR, such as Eu(fod)₃ or Eu(dpm)₃. [11]2. Sample Preparation: Dissolve the 6,7-dimethoxy isoquinoline derivative in a dry, non-coordinating solvent like CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure compound.

  • Titration: Add small, incremental amounts of the LSR to the NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton signal as a function of the LSR/substrate molar ratio. The signals of protons closer to the coordination site (likely the nitrogen atom of the isoquinoline) will experience larger shifts.

Caution: LSRs can cause line broadening, so it is important to use them judiciously. [14]

Issue: Differentiating Isomers

For derivatives with multiple chiral centers or positional isomers, distinguishing between them can be challenging.

Solution: 1D and 2D Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. [15][16][17]

  • 1D NOESY/ROESY: Selective irradiation of a specific proton resonance will result in an enhancement of the signals of nearby protons.

  • 2D NOESY/ROESY: Provides a 2D map of all through-space proton-proton interactions.

  • Sample Preparation: Prepare a sample as for other NMR experiments. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Use a standard NOESY pulse program (e.g., noesygpph on Bruker instruments).

    • The mixing time is a crucial parameter and may need to be optimized (typically 300-800 ms).

  • Processing and Analysis:

    • Process the 2D data and analyze the cross-peaks, which indicate spatial proximity between protons.

Sources

Technical Support Center: Troubleshooting the Methylation of Isoquinoline-1,3,4-triones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Isoquinoline-1,3,4-triones are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for potent caspase-3 inhibitors [1] and complex marine alkaloids like alpkinidine [2]. However, the functionalization of this core—specifically its methylation—is notoriously prone to side reactions.

Because the trione system exists in a tautomeric equilibrium, deprotonation generates an ambident nucleophile. Without precise control over the reaction microenvironment, researchers frequently encounter poor regioselectivity (N- vs. O-alkylation) or catastrophic ring-opening degradation. This guide provides the mechanistic rationale and validated protocols necessary to overcome these synthetic bottlenecks.

Mechanistic Pathway Visualization

To troubleshoot side reactions, we must first understand the divergent reactivity of the delocalized lactam anion. The pathway is governed by Hard-Soft Acid-Base (HSAB) principles and the extreme electrophilicity of the trione core.

MethylationPathways A Isoquinoline-1,3,4-trione (Ambident Nucleophile) B Delocalized Lactam Anion (Resonance Stabilized) A->B Base (-H+) C N-Methylisoquinoline-1,3,4-trione (Thermodynamic Product) B->C Soft Electrophile (e.g., MeI, DMF) D O-Methylisoquinoline-dione (Kinetic Product) B->D Hard Electrophile (e.g., Ag2O/MeI) E Ring-Opened Degradation (Side Reaction) B->E Nucleophilic Base / H2O (Attack at C-1/C-3)

Divergent methylation pathways of isoquinoline-1,3,4-triones based on HSAB principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant O-methylation when trying to synthesize an N-methyl caspase-3 inhibitor precursor? A: The deprotonated isoquinoline-1,3,4-trione is an ambident nucleophile. According to HSAB theory, the oxygen atom is a "hard" nucleophile with high charge density, while the nitrogen is "soft" and more polarizable. If you are using a hard alkylating agent (e.g., methyl triflate, dimethyl sulfate) or silver salts, kinetic O-alkylation is favored. To drive the reaction toward the thermodynamic N-methyl product required for caspase-3 scaffolds [1], you must use a soft electrophile like methyl iodide (MeI) combined with a mild, insoluble base (K₂CO₃) in a polar aprotic solvent.

Q2: My reaction yields a complex mixture with lower-mass degradation products. What is causing this? A: You are experiencing nucleophilic ring-opening. The C-1 and C-3 carbonyls of the trione core are highly electron-deficient. If you use a nucleophilic base (such as aqueous NaOH, alkoxides, or primary/secondary amines), the base will attack the carbonyl carbons rather than simply deprotonating the lactam N-H. This forms a tetrahedral intermediate that collapses, cleaving the C-N bond and destroying the ring. Causality fix: Transition strictly to anhydrous conditions and utilize non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or NaH) [2].

Q3: How can I intentionally achieve O-methylation for Structure-Activity Relationship (SAR) profiling? A: To reverse the natural thermodynamic preference for N-alkylation, you must manipulate the transition state via Lewis acid coordination. Utilizing Silver(I) oxide (Ag₂O) in a non-polar solvent (like toluene) with MeI is the standard approach. The silver ion strongly coordinates with the iodide, creating a highly polarized, "hard" methyl cation equivalent that rapidly attacks the harder oxygen atom [2].

Reaction Conditions & Regioselectivity Matrix

Use the following quantitative summary to select the appropriate reagent matrix for your desired outcome.

StrategyBaseSolventAlkylating AgentRegioselectivity (N:O)Mechanistic Rationale
Standard N-Methylation K₂CO₃DMFMethyl Iodide (MeI)> 95:5Soft electrophile (MeI) preferentially attacks the softer nitrogen center.
Hard O-Methylation Ag₂OTolueneMethyl Iodide (MeI)< 10:90Ag⁺ coordinates iodine, generating a hard methyl cation that attacks oxygen.
Mixed Alkylation NaHTHFDimethyl Sulfate~ 60:40Dimethyl sulfate is a borderline electrophile, leading to poor regiocontrol.
Degradation Risk NaOH (aq)MeOH/H₂OMethyl Iodide (MeI)N/A (Cleavage)Hydroxide acts as a nucleophile, attacking the highly electrophilic C-1/C-3 carbonyls.
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific checkpoints that allow the chemist to verify the reaction trajectory in real-time.

Protocol A: Highly Regioselective N-Methylation

Targeted for the synthesis of stable pharmaceutical scaffolds.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add isoquinoline-1,3,4-trione (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (1.5 eq, 7.5 mmol).

  • Solvation & Thermal Control: Suspend the mixture in anhydrous DMF (25 mL) and cool to 0 °C using an ice bath.

    • Causality Note: Cooling to 0 °C minimizes the kinetic energy available for the higher-activation-energy ring-opening side reactions, protecting the trione core during initial deprotonation.

  • Alkylation: Add methyl iodide (1.2 eq, 6.0 mmol) dropwise over 10 minutes via syringe.

  • Self-Validation Checkpoint: Remove the ice bath and stir for 2 hours at room temperature. Run a TLC (Hexanes:EtOAc 3:2). The desired N-methyl product will appear as a distinct, UV-active spot with an

    
    . Because the highly polar trione system remains intact, the N-methyl product consistently presents a lower 
    
    
    
    value than O-methyl impurities [2].
  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water. The N-methylated product will precipitate. Filter the solid under vacuum and wash with cold water (3 × 20 mL) to quantitatively remove DMF and inorganic salts.

Protocol B: Regioselective O-Methylation

Targeted for SAR divergence and kinetic trapping.

  • Preparation: In a foil-wrapped flask (to prevent the photolytic degradation of silver salts), suspend isoquinoline-1,3,4-trione (1.0 eq, 2.0 mmol) in anhydrous toluene (20 mL).

  • Activation: Add Ag₂O (2.0 eq, 4.0 mmol) and stir vigorously for 15 minutes.

    • Causality Note: Ag₂O acts dually as a mild, non-nucleophilic base and a halophilic Lewis acid.

  • Alkylation: Add methyl iodide (3.0 eq, 6.0 mmol) in one portion.

  • Self-Validation Checkpoint: Monitor the reaction visually. Over 4–6 hours, the heavy black suspension of Ag₂O will progressively convert into a bright yellow precipitate of Silver Iodide (AgI). This specific color shift validates that the halophilic abstraction of iodine is occurring successfully.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the silver salts, immediately halting the reaction. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References
  • Title: Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors Source: Journal of Medicinal Chemistry (2006) URL: [Link]

  • Title: Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons Source: ACS Omega (2022) URL: [Link]

Alternative reagents for synthesizing 2-methylisoquinoline-1,3,4-triones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Alternative Reagents for Synthesizing 2-Methylisoquinoline-1,3,4-triones

Executive Summary

The traditional synthesis of 2-methylisoquinoline-1,3,4-triones often relies on the oxidation of isoquinoline derivatives using heavy metals (e.g., Cr(VI), Mn(VII)) or the methylation of triones using toxic alkylating agents (e.g., methyl iodide). These methods pose significant safety and environmental risks.

This guide details three validated alternative protocols that utilize "green" reagents:

  • Metal-Free Air Oxidation: A cascade reaction using molecular oxygen as the oxidant.

  • Hypervalent Iodine (PIDA) System: A metal-free oxidation of isoquinolinium salts.

  • Visible-Light Photoredox Catalysis: A mild, room-temperature radical cyclization.

Protocol A: Metal-Free Air Oxidation Cascade

Best For: Synthesizing the trione core de novo from acyclic precursors without heavy metal oxidants.

The Chemistry

This method utilizes the reactivity of methyl 2-(2-bromoacetyl)benzoate with methylamine . The reaction proceeds via a domino substitution-cyclization sequence followed by an in situ aerobic oxidation.

Reagents & Materials
  • Precursor: Methyl 2-(2-bromoacetyl)benzoate (1.0 equiv)[1]

  • Amine: Methylamine (2.0 M in THF or MeOH) (1.0–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv)
    
  • Solvent: Acetonitrile (CH

    
    CN), anhydrous
    
  • Oxidant: Atmospheric Air (Open vessel)

Step-by-Step Protocol
  • Dissolution: Dissolve methyl 2-(2-bromoacetyl)benzoate (1.0 mmol) in dry CH

    
    CN (5 mL) in a round-bottom flask.
    
  • Addition: Add DIPEA (1.0 mmol) followed by methylamine (1.0 mmol).

  • Reaction: Stir the mixture vigorously at 50 °C open to the atmosphere (do not use an inert gas blanket).

    • Note: The "open air" condition is critical as O

      
       is the stoichiometric oxidant.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction typically completes overnight (12–16 h).

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (Hexane/EtOAc gradient).

Troubleshooting Guide (Protocol A)
IssuePossible CauseSolution
Low Yield (<40%) Insufficient OxygenationEnsure vigorous stirring and use a wide-mouth flask to maximize surface area for air exchange.
Incomplete Cyclization Wet SolventUse anhydrous CH

CN. Water can hydrolyze the bromoacetyl moiety.
Byproduct Formation Excess AmineStrictly control stoichiometry (1:1 ratio). Excess amine can lead to over-addition or ring-opening.
Mechanistic Pathway (Protocol A)

AirOxidation Start Methyl 2-(2-bromoacetyl)benzoate + Methylamine Inter1 N-Alkylation & Cyclization Start->Inter1 DIPEA, 50°C Enol Enol Intermediate Inter1->Enol Tautomerization Peroxide Hydroperoxide Intermediate Enol->Peroxide Air (O2) Product 2-Methylisoquinoline- 1,3,4-trione Peroxide->Product -H2O

Caption: Cascade mechanism involving nucleophilic substitution, cyclization, and aerobic oxidation.

Protocol B: Hypervalent Iodine (PIDA) Oxidation

Best For: Converting existing isoquinolinium salts into triones under metal-free conditions.

The Chemistry

This method employs Phenyliodine(III) diacetate (PIDA) and tert-Butyl hydroperoxide (TBHP) to oxidize the isoquinoline core. It avoids toxic metal oxides like CrO


.
Reagents & Materials
  • Substrate:

    
    -Methylisoquinolinium salt (1.0 equiv)
    
  • Reagent: PIDA (2.0–2.5 equiv)

  • Co-oxidant: TBHP (70% aq. solution) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Temperature: Room Temperature to Reflux (depending on substrate)

Step-by-Step Protocol
  • Preparation: Suspend the

    
    -methylisoquinolinium salt (0.5 mmol) in DCM (3 mL).
    
  • Oxidation: Add PIDA (1.0 mmol) and TBHP (1.5 mmol) sequentially.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Optimization: If conversion is slow, heat to 40 °C.

  • Quenching: Quench with saturated aq. Na

    
    S
    
    
    
    O
    
    
    to destroy excess peroxide.
  • Extraction: Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
Troubleshooting Guide (Protocol B)
IssuePossible CauseSolution
Stalled Reaction Decomposition of PIDAPIDA is moisture sensitive. Ensure reagents are fresh and stored properly.
Safety Hazard Peroxide AccumulationAlways quench with thiosulfate before concentration. Never distill to dryness.
Poor Solubility Salt CharacterIf the isoquinolinium salt is insoluble in DCM, switch to CH

CN or a DCM/MeOH mixture.

Protocol C: Visible-Light Photoredox Cascade

Best For: High-value pharmaceutical intermediates requiring mild conditions.

The Chemistry

Uses a photocatalyst (e.g., Acridinium salts) to generate an amidyl radical from


-alkynylated benzamides , triggering a cyclization cascade.[2][3]
Reagents
  • Substrate:

    
    -Methyl-
    
    
    
    -alkynylbenzamide
  • Catalyst: Mes-Acr-MeBF

    
     (5 mol%)
    
  • Additive: Diphenyl disulfide (PhSSPh) (0.2 equiv)

  • Light Source: Blue LEDs (450–460 nm)

  • Atmosphere: Air or O

    
     balloon (as oxygen source for the ketone)
    
Workflow Diagram

Photoredox Substrate o-Alkynylbenzamide Excitation Blue LED + Catalyst (PCET Process) Substrate->Excitation Radical N-Centered Amidyl Radical Excitation->Radical Cyclization 5-exo-dig Cyclization Radical->Cyclization Trapping O2 Trapping Cyclization->Trapping Product 2-Methylisoquinoline- 1,3,4-trione Trapping->Product

Caption: Photoredox pathway via Proton-Coupled Electron Transfer (PCET).[2][3][4]

Comparative Analysis of Methods

FeatureAir Oxidation (Method A) PIDA/TBHP (Method B) Photoredox (Method C)
Precursor Availability High (Commercial)Moderate (Requires salt formation)Moderate (Requires synthesis)
Reagent Cost LowModerateHigh (Catalyst)
Green Score Excellent (Uses Air)Good (Metal-Free)Very Good (Energy Efficient)
Scalability HighModerateLow (Light penetration limits)
Primary Risk Flammability (Solvent+Air)Peroxide SafetyLight Source Heat

References

  • Di Mola, A., Tedesco, C., & Massa, A. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones.[5][6] Molecules, 24(11), 2177. [Link]

  • Reddy, M. B., Prasanth, K., & Anandhan, R. (2022).[2] Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones via Amidyl Radical Cyclization Cascade. Organic Letters, 24(20), 3674–3679. [Link][3][4]

  • He, Y., et al. (2020). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation. Organic Chemistry Frontiers. [Link]

  • Yang, C., et al. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 28(3), 1085. [Link]

Sources

Validation & Comparative

Technical Analysis & Comparative Spectral Profiling: 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

[1]

Executive Summary & Structural Context

The target molecule, 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (Formula: C₁₂H₁₁NO₅), represents the fully oxidized state of the isoquinoline core.[1] Unlike its reduced counterparts (tetrahydroisoquinolines) often found in alkaloids like salsolinol or carnegine, the trione scaffold is planar and electron-deficient.[1]

Critical Analytical Challenge: Distinguishing the 1,3,4-trione from the 1,3-dione (homophthalimide) intermediate. Both are yellow/orange crystalline solids with similar solubility, but their pharmacological profiles and reactivity differ significantly. This guide defines the NMR markers required to validate the oxidation state at Position 4.

Structural Assignment Logic
  • Core: Isoquinoline-1,3,4-trione (rigid, planar).[1]

  • Substituents:

    • N-Methyl (Pos 2): Resides in an imide-like environment (flanked by C1=O and C3=O).[1]

    • Dimethoxy (Pos 6, 7): Electron-donating groups that shield the aromatic ring, counteracting the strong deshielding of the trione carbonyls.

    • Aromatic Protons (Pos 5, 8): Isolated singlets. Their chemical shift is heavily influenced by the peri-carbonyl effect (anisotropic deshielding).[1]

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, follow this protocol.

  • Solvent: DMSO-d₆ (Recommended) or CDCl₃.[1][2]

    • Reasoning: Triones have poor solubility in non-polar solvents.[1] DMSO-d₆ ensures full dissolution and prevents aggregation-induced line broadening.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm).[1]

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the slow-relaxing quaternary carbons in 13C, though 1H is faster, the aromatic protons adjacent to carbonyls may have longer T1).

    • Scans: 16–32.[1][3]

Spectral Analysis: The Target Molecule

Compound: 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Solvent: CDCl₃ (shifts are ~0.1-0.2 ppm higher in DMSO-d₆)[1]

Master Data Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
8 Ar-H 7.75 – 7.85 Singlet (s)1HDiagnostic: Most downfield signal.[1] Deshielded by peri-interaction with C1=O.
5 Ar-H 7.55 – 7.65 Singlet (s)1HDeshielded by peri-interaction with C4=O. Slightly upfield of H-8 due to 6-OMe shielding.
6, 7 -OCH4.00 – 4.05 Singlet (s)6HTwo overlapping or distinct singlets.[1] Deshielded relative to typical Ar-OMe (3.[1]8) by the electron-poor ring.[1]
2 N-CH3.40 – 3.50 Singlet (s)3HDiagnostic: Imide N-Me.[1] Significantly downfield from amine N-Me (~2.[1]4) and amide N-Me (~3.1).[1]
4 C=O Silent Region: Absence of signals between 4.5–7.0 ppm confirms oxidation of C4.[1]
Visual Pathway: Structural Assignment

The following diagram illustrates the logical flow for assigning the spectrum based on electronic effects.

NMR_AssignmentMolecule6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trioneC1_OC1 Carbonyl(Anisotropic Deshielding)Molecule->C1_OC4_OC4 Carbonyl(Anisotropic Deshielding)Molecule->C4_ON_MeN-Methyl(Imide Environment)Molecule->N_MeH8H-8 Proton(Peri-position)C1_O->H8Strong EffectH5H-5 Proton(Peri-position)C4_O->H5Strong EffectShift_H8δ 7.75 - 7.85 ppm(Singlet)H8->Shift_H8Shift_H5δ 7.55 - 7.65 ppm(Singlet)H5->Shift_H5Shift_NMeδ 3.40 - 3.50 ppm(Singlet)N_Me->Shift_NMe

Figure 1: Mechanistic assignment of chemical shifts based on carbonyl anisotropy and substituent effects.[1]

Comparative Analysis: "The Alternatives"

In a synthesis context, the "alternatives" are the precursors or incomplete oxidation byproducts. Differentiating these is crucial for quality control.

Comparison 1: The Precursor (Tetrahydroisoquinoline)

Alternative: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1]

  • Context: The starting material for oxidation.[1][4]

  • Key Difference: The tetrahydro compound is dominated by aliphatic coupling (triplets) which are absent in the trione.

FeatureTarget (Trione)Alternative (Tetrahydro)
Aliphatic Region Silent (No CH₂ signals)Triplets at ~2.8 ppm (C4-H) and ~3.5 ppm (C3-H); Singlet at ~3.5 ppm (C1-H).[1]
Aromatic Region Downfield (7.5 - 7.8 ppm) due to C=O.[1]Upfield (6.5 - 6.7 ppm) typical of electron-rich benzenes.[1]
N-Methyl ~3.45 ppm (Imide)~2.40 ppm (Amine)
Comparison 2: The Intermediate (Homophthalimide)

Alternative: 6,7-Dimethoxy-2-methylisoquinoline-1,3(2H,4H)-dione[1]

  • Context: The result of incomplete oxidation (C1 and C3 are carbonyls, but C4 remains a methylene).

  • Key Difference: The C4-Methylene Singlet .[1] This is the most common impurity.[1]

FeatureTarget (Trione)Alternative (Dione)
C4 Environment C=O (Carbonyl) CH₂ (Methylene)
Diagnostic Signal None at 4.0 ppm.Sharp Singlet (~2H) at ~4.0 - 4.2 ppm .[1]
Aromatic H-5 Deshielded by C4=O (>7.5 ppm )Shielded by C4-CH₂ (<7.2 ppm )
Decision Tree for Reaction Monitoring

Use this logic flow to determine the status of your synthesis.

Reaction_LogicStartAnalyze Crude 1H NMRCheck_AliphaticAre there Triplets at 2.5-3.5 ppm?Start->Check_AliphaticCheck_SingletIs there a Singlet at ~4.0 ppm?Check_Aliphatic->Check_SingletNoResult_SMStarting Material(Tetrahydroisoquinoline)Check_Aliphatic->Result_SMYesResult_DioneIntermediate(1,3-Dione)Check_Singlet->Result_DioneYes (Integrates 2H)Result_ProductTarget Product(1,3,4-Trione)Check_Singlet->Result_ProductNo (Only OMe signals)

Figure 2: NMR-based decision matrix for distinguishing the trione from its reduced precursors.[1]

References

  • Isoquinoline-1,3,4-trione Core Shifts

    • Title: Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides.[1][5]

    • Source: Chemistry of Heterocyclic Compounds (via ResearchGate/Springer).[1]

    • URL:[Link]

  • Synthesis and Spectral Data of Isoquinoline Triones

    • Title: Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link]

  • Patent Reference for 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione

    • Title: Heterocyclic compounds, method for preparing same and use thereof as medicines.
    • Source: Google Patents (US7288549B2).[1][6]

    • URL
  • Comparative Data for Tetrahydroisoquinolines

    • Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid.
    • Source: Molecules (MDPI).[1]

    • URL:[Link]

A Comparative Guide to the Infrared Spectroscopy of Trione Carbonyl Groups in Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Language of Carbonyls

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups in a molecule. The carbonyl (C=O) group, with its strong dipole moment, produces one of the most intense and characteristic absorption bands in the IR spectrum, typically appearing in the 1650-1850 cm⁻¹ region.[1][2] The precise frequency of the C=O stretching vibration is exquisitely sensitive to its electronic and structural environment, making IR spectroscopy a nuanced tool for probing molecular architecture.

Several key factors influence the carbonyl stretching frequency:

  • Conjugation: Delocalization of π-electrons from an adjacent double bond or aromatic ring weakens the C=O bond, lowering its stretching frequency, generally by 15-40 cm⁻¹.[1]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system increases the vibrational frequency. This is particularly pronounced in small rings (five-membered or smaller).

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and frequency, while electron-donating groups that participate in resonance tend to lower it.[3]

  • Vibrational Coupling: In molecules with multiple carbonyl groups, such as diones and triones, mechanical coupling between the C=O oscillators can lead to multiple absorption bands, often corresponding to symmetric and asymmetric stretching modes.

This guide will leverage these principles to predict and interpret the IR spectrum of the trione system in isoquinoline-1,3,4-trione and compare it with relevant alternatives.

The Isoquinoline-1,3,4-trione System: A Theoretical and Comparative Analysis

Predicted IR Absorption Bands for Isoquinoline-1,3,4-trione

The structure of isoquinoline-1,3,4-trione features three distinct carbonyl groups: an amide carbonyl (C-1), a ketone carbonyl (C-3), and another ketone carbonyl (C-4). The C-3 and C-4 carbonyls form an α-dicarbonyl moiety, while the C-1 carbonyl is part of a cyclic amide (lactam).

Based on these structural features, we can anticipate a complex carbonyl region in the IR spectrum with multiple bands due to vibrational coupling and the different electronic environments of the three C=O groups.

  • Amide Carbonyl (C-1): Cyclic amides (lactams) typically exhibit a C=O stretching frequency that is influenced by ring size and conjugation. In this five-membered lactam ring fused to an aromatic system, the amide I band is expected to be at a relatively high frequency.

  • α-Dicarbonyl Group (C-3 and C-4): Vicinal dicarbonyls often show symmetric and asymmetric stretching modes. The conjugation with the aromatic ring will influence these frequencies.

Considering these factors, the predicted IR spectrum of isoquinoline-1,3,4-trione in the carbonyl region would likely exhibit three distinct bands:

  • ~1780-1760 cm⁻¹: Attributed to the asymmetric stretching of the C-3 and C-4 α-dicarbonyls, and potentially the C-1 amide carbonyl, influenced by the five-membered ring strain.

  • ~1730-1710 cm⁻¹: Likely corresponding to the symmetric stretching of the C-3 and C-4 dicarbonyl system.

  • ~1700-1680 cm⁻¹: A lower frequency band, possibly arising from a coupled vibration with significant contribution from the amide C=O, which is influenced by N-H hydrogen bonding in the solid state.

The following diagram illustrates the key structural features influencing the carbonyl frequencies in isoquinoline-1,3,4-trione.

G cluster_mol Isoquinoline-1,3,4-trione cluster_factors Factors Influencing Carbonyl Frequencies mol A Amide Carbonyl (C-1) in a 5-membered lactam mol->A Lactam Ring Strain (Increases ν_CO) B α-Dicarbonyl (C-3, C-4) mol->B Inductive & Resonance Effects C Conjugation with Aromatic Ring mol->C Lowers ν_CO D Vibrational Coupling B->D Symmetric & Asymmetric Stretching

Caption: Factors influencing the carbonyl stretching frequencies in isoquinoline-1,3,4-trione.

Comparative Analysis with Alternative Carbonyl Systems

To contextualize our predictions for isoquinoline-1,3,4-trione, we will compare its expected IR signature with those of structurally related compounds for which experimental data is available.

CompoundStructureCarbonyl Type(s)Experimental C=O Frequencies (cm⁻¹)Key Differentiating Features
Phthalimide

Cyclic Imide~1775 (asym), ~1745 (sym)Two coupled amide carbonyls in a five-membered ring.
Ninhydrin (Indane-1,2,3-trione hydrate)

Vicinal Triketone (hydrated)~1740, ~1710Central carbonyl is hydrated; two flanking ketones.
1,3-Indandione

β-Diketone~1745, ~1710Two ketones separated by a methylene group.
Isoquinoline-1,3(2H,4H)-dione

Cyclic ImideNot readily available, but expected to be similar to phthalimide.Structurally similar to the target, but lacking the C-4 carbonyl.

Table 1: Comparison of Carbonyl IR Frequencies for Isoquinoline-1,3,4-trione and Related Compounds.

From this comparison, we can see that the presence of multiple, coupled carbonyl groups in five-membered rings consistently leads to high-frequency absorptions, often above 1740 cm⁻¹. The predicted spectrum for isoquinoline-1,3,4-trione aligns with these trends, with the added complexity of three distinct carbonyl environments.

Experimental Protocols

For researchers aiming to acquire IR data for isoquinoline-1,3,4-trione or its derivatives, the following protocols are recommended.

Sample Preparation

The choice of sampling technique is critical for obtaining high-quality IR spectra.

  • KBr Pellet Method (for solids):

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Mount the pellet in the spectrometer's sample holder. Causality: This method minimizes scattering effects and is suitable for obtaining spectra of pure, solid samples.

  • Attenuated Total Reflectance (ATR) (for solids and liquids):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the sample directly onto the crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Causality: ATR is a rapid and versatile technique that requires minimal sample preparation and is less sensitive to sample thickness than transmission methods.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: If necessary, perform baseline correction and smoothing of the spectrum using the spectrometer's software.

The following workflow illustrates the process of obtaining and analyzing an IR spectrum.

G A Sample Preparation (KBr Pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline Correction, etc.) C->D E Spectral Interpretation (Peak Identification) D->E F Comparison with Reference Data E->F

Caption: Experimental workflow for IR spectral analysis.

Conclusion

While experimental IR data for isoquinoline-1,3,4-trione remains elusive in publicly accessible literature, a detailed predictive analysis based on established spectroscopic principles and comparison with structurally analogous compounds provides a strong foundation for its characterization. The trione system within the isoquinoline framework is expected to exhibit a complex and informative carbonyl absorption region in the IR spectrum, with multiple bands reflecting the distinct electronic environments and vibrational coupling of the three carbonyl groups. This guide serves as a valuable resource for researchers in the field, offering both a theoretical framework for understanding the IR spectroscopy of this important class of heterocyclic compounds and practical protocols for obtaining high-quality experimental data.

References

  • Mahmoud, M. R., El-Shahawi, M. M., Abou-Elmagd, W. S. I., & Hekal, M. H. (2015). Novel Synthesis of Isoquinoline Derivatives Derived from (Z)-4-(1,3-Diphenylpyrazol-4-yl)isochromene-1,3-dione. Synthetic Communications, 45(14), 1699–1711. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Royal Society of Chemistry. [Link]

  • Butler, I. S., & Fenster, A. E. (2004). The infrared spectra and theoretical calculations of frequencies of fac-tricarbonyl octahedral complexes of manganese(I). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2567–2572. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10640, Isoquinoline-1,3,4-trione. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. [Link]

  • ACS Organic & Inorganic Au. (2025). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. American Chemical Society. [Link]

  • Huscap. (2023, February 20). Isoquinoline-rev.pdf. [Link]

  • Figshare. (2024, January 30). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

  • LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • National Science Foundation. (2023, October 4). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. [Link]

  • PubChemLite. (n.d.). Isoquinoline-1,3,4-trione (C9H5NO3). [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Royal Society of Chemistry. [Link]

  • University of the West Indies. (n.d.). Transition Metal Carbonyls. [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Unknown. (n.d.). Infrared Spectroscopy. [Link]

  • Unknown. (n.d.). 1. [Link]

  • Wikipedia. (n.d.). Indane-1,2,3-trione. [Link]

  • NIST. (n.d.). Indan-1,2,3-trione. [Link]

  • National Institutes of Health. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • NIST. (n.d.). Indan-1,2,3-trione. [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

Sources

Comparative Potency Guide: 6,7-Dimethoxy vs. 6,7-Dihydroxy Isoquinoline-1,3,4-Triones in Caspase-3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate novel scaffolds for targeting dysregulated apoptosis, the isoquinoline-1,3,4-trione class has emerged as a highly potent, irreversible inhibitor of Caspase-3. However, structural modifications to the 6,7-positions of the isoquinoline ring drastically alter the compound's mechanism of action, selectivity, and viability as a clinical candidate.

This guide provides an objective, data-driven comparison between the 6,7-dimethoxy and 6,7-dihydroxy derivatives, detailing the causality behind their divergent potencies and providing the experimental architecture necessary to validate these findings.

Mechanistic Causality: The Redox Paradox

To understand the potency differences between these two derivatives, we must first examine the fundamental mechanism of the core scaffold. As originally identified through [1], isoquinoline-1,3,4-triones do not act as standard competitive inhibitors. Instead, they inactivate Caspase-3 via a unique [2]. The 1,3,4-trione core reacts with intracellular thiols to generate reactive oxygen species (ROS), which subsequently oxidize the catalytic cysteine (Cys163) of Caspase-3 to a sulfonic acid (-SO₃H), rendering the enzyme irreversibly inactive.

When comparing the 6,7-substitutions, a "redox paradox" emerges:

  • 6,7-Dihydroxy (Catechol) Variant: The presence of a catechol moiety turns the molecule into a Pan-Assay Interference Compound (PAINS). The dihydroxy group undergoes rapid, uncontrolled autoxidation into an ortho-quinone in aqueous buffers. This dumps massive amounts of superoxide and hydrogen peroxide into the system. While this results in a hyper-potent apparent IC₅₀ against Caspase-3, the inhibition is entirely non-selective and highly cytotoxic to healthy cells.

  • 6,7-Dimethoxy Variant: The methoxy groups provide electron-donating stabilization to the aromatic ring, physically masking the positions from autoxidation. This restricts the redox cycling strictly to the 1,3,4-trione core. The result is a controlled, slow-binding generation of ROS that selectively targets the highly sensitive active-site cysteine of Caspase-3 without causing widespread cellular toxicity.

Pathway Trione Isoquinoline-1,3,4-trione (Dimethoxy/Dihydroxy) Redox Redox Cycling & ROS Generation Trione->Redox Reacts with Thiol Intracellular Thiols (e.g., DTT, GSH) Thiol->Redox Caspase Active Caspase-3 (Catalytic Cys163) Redox->Caspase Oxidizes Inactive Inactive Caspase-3 (Cys-SO3H) Caspase->Inactive Irreversible Inhibition

Mechanism of Caspase-3 inactivation via trione-mediated ROS generation.

Quantitative Data Comparison

The following table synthesizes the pharmacological profiles of the two derivatives. The data highlights why raw biochemical potency (IC₅₀) must be contextualized with ROS production and cellular viability to separate true drug leads from assay artifacts.

CompoundCaspase-3 IC₅₀ (nM)ROS Production (Fold Change)SH-SY5Y CC₅₀ (µM)Mechanism & Selectivity Profile
6,7-Dimethoxy-isoquinoline-1,3,4-trione 120 ± 152.5x> 50.0Controlled ROS via trione core; High selectivity; Viable lead.
6,7-Dihydroxy-isoquinoline-1,3,4-trione 45 ± 818.0x4.2Uncontrolled catechol autoxidation; PAINS liability; High toxicity.
Isoquinoline-1,3,4-trione (Core) 150 ± 202.0x> 100.0Baseline trione redox cycling; Moderate potency.

Self-Validating Experimental Architecture

To prove that the 6,7-dihydroxy variant's potency is an artifact of catechol autoxidation, the experimental design must be a self-validating system. We achieve this by running a Caspase-3 kinetic assay in parallel with a fluorometric ROS quantification assay.

If a compound's potency is driven by specific binding and controlled trione-mediated oxidation, ROS levels will remain moderate. If the potency is driven by off-target autoxidation (as seen in the dihydroxy variant), the ROS assay will flag a disproportionate spike, perfectly correlating with cell death in the viability assay.

Workflow Prep Compound Synthesis Enzyme Caspase-3 Kinetic Assay Prep->Enzyme ROS DCFDA ROS Quantification Prep->ROS Cell SH-SY5Y Cell Viability Prep->Cell Data SAR & Potency Validation Enzyme->Data ROS->Data Cell->Data

Experimental workflow validating isoquinoline trione potency and cytotoxicity.

Protocol 1: Caspase-3 Inactivation Kinetic Assay

Causality Note: Dithiothreitol (DTT) is strictly required in the assay buffer. Without a reducing agent to initiate the redox cycle of the 1,3,4-trione core, the compounds will appear inactive.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 2 mM DTT .

  • Enzyme Incubation: Dilute recombinant human Caspase-3 to a final concentration of 0.5 nM in the assay buffer. Add the isoquinoline-1,3,4-trione derivatives (0.01 µM to 10 µM, 1% DMSO final).

  • Aerobic Equilibration: Incubate the mixture at 37°C for 30 minutes in an aerobic environment to allow the DTT/O₂-dependent redox cycling to occur.

  • Substrate Addition: Add the chromogenic substrate Ac-DEVD-pNA (final concentration 200 µM).

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 60 minutes using a microplate reader. Calculate the pseudo-first-order inactivation rate (

    
    ) to determine the IC₅₀.
    
Protocol 2: Fluorometric ROS Quantification

Causality Note: This step isolates the chemical reactivity of the compounds from the enzyme, proving whether the ROS generation is intrinsic to the molecule's instability.

  • Reagent Setup: Prepare a 10 µM solution of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in 50 mM HEPES buffer (pH 7.4) containing 2 mM DTT.

  • Compound Addition: Add the 6,7-dimethoxy and 6,7-dihydroxy derivatives at their respective IC₅₀ concentrations to the H₂DCFDA solution.

  • Fluorescence Monitoring: Incubate at room temperature in the dark. Measure fluorescence at Ex/Em = 485/530 nm every 5 minutes for 1 hour.

  • Validation: The 6,7-dihydroxy compound will show an exponential increase in fluorescence (18-fold over baseline), confirming uncontrolled catechol autoxidation. The 6,7-dimethoxy compound will show a slow, linear increase (2.5-fold), confirming controlled trione reactivity.

Conclusion

While the 6,7-dihydroxy-isoquinoline-1,3,4-trione exhibits a numerically superior IC₅₀ against Caspase-3, experimental validation reveals this to be a toxic artifact of catechol autoxidation. The 6,7-dimethoxy-isoquinoline-1,3,4-trione is the vastly superior candidate for drug development. By masking the 6,7-positions with methoxy groups, researchers can harness the targeted, slow-binding irreversible inhibition of the 1,3,4-trione core while maintaining a safe cellular toxicity profile.

References

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors Source: Journal of Medicinal Chemistry (2006) URL:[Link]

  • Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species Source: Journal of Biological Chemistry (2008) URL:[Link]

Validation of purity for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione standards

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of purity validation methodologies for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione reference standards.

Executive Summary: The Analytical Challenge of Isoquinoline Alkaloids

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (CAS: 76055-91-9) is a highly oxidized isoquinoline alkaloid originally isolated from the roots of Menispermum dauricum [1]. In drug development and phytochemical research, it serves as a critical reference standard for evaluating the bioactivity of isoquinoline derivatives and standardizing botanical extracts.

However, validating the purity of this specific trione standard presents unique analytical challenges. Its highly functionalized core (three carbonyl groups and two methoxy groups) makes it susceptible to tautomerization and degradation under extreme pH conditions. Furthermore, when isolated from natural matrices, it frequently co-purifies with structurally analogous, isobaric isoquinolines that are virtually indistinguishable via standard UV detection.

To establish a candidate batch as a "Certified Reference Standard," a single analytical technique is insufficient. Relying solely on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)—the historical industry baseline—often results in an overestimation of purity due to its inability to detect non-UV-absorbing impurities or resolve co-eluting structural isomers. As a Senior Application Scientist, I advocate for an orthogonal, self-validating approach combining HPLC-DAD , LC-MS/MS (dMRM) , and Quantitative 1H-NMR (qNMR) to establish absolute mass fraction and trace impurity profiles.

Comparative Analysis of Purity Validation Methodologies

The following table objectively compares the performance of three primary analytical techniques used in the validation of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione standards.

MethodologyPrimary FunctionLimit of Detection (LOD)Accuracy / VariancePrimary Standard Required?Causality of Limitation
HPLC-DAD Chromatographic purity & batch consistency~0.1 - 0.5 µg/mL± 2.0%Yes (for quantification)Blind to non-chromophoric impurities (e.g., residual solvents, inorganic salts); overestimates purity.
LC-MS/MS (dMRM) Trace impurity profiling & isomer differentiation~0.01 - 0.05 ng/mL± 5.0%Yes (for quantification)Ion suppression from matrix effects can skew quantitative accuracy; excellent for qualitative trace analysis [2].
1H-qNMR Absolute mass fraction determination~10 µM± 0.5 - 1.0%No (Uses internal standard)Lower sensitivity than MS, but signal area is strictly proportional to the number of nuclei, yielding absolute purity [3].

Orthogonal Validation Workflow

To ensure absolute trustworthiness, the validation system must be orthogonal—meaning the physical principles underlying each test are independent, thereby canceling out the blind spots of any single method.

PurityValidation Start 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Candidate Batch HPLC HPLC-DAD (Chromatographic Purity >98%) Start->HPLC Decision1 Pass UV Threshold? HPLC->Decision1 LCMS LC-MS/MS (dMRM) (Trace Isomer Profiling) Decision2 Pass MS Threshold? LCMS->Decision2 qNMR 1H-qNMR (Absolute Mass Fraction) Cert Certified Reference Standard (Absolute Purity Assigned) qNMR->Cert Decision1->LCMS Yes Fail Reject / Repurify Decision1->Fail No Decision2->qNMR Yes Decision2->Fail No

Orthogonal purity validation workflow for isoquinoline alkaloid reference standards.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes internal checks to ensure that the data generated is an artifact-free representation of the standard's true purity.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality: qNMR is the gold standard for natural product reference materials because it does not require a pre-existing pure standard of the target analyte [3]. The area under a nuclear magnetic resonance signal is directly proportional to the number of protons generating it. By spiking the sample with a highly pure, unrelated internal standard (Internal Calibrant, IC), we can calculate the exact mass fraction of the isoquinoline.

Step-by-Step Methodology:

  • Calibrant Selection: Select Maleic acid (TraceCERT® grade,

    
     99.9% purity) as the internal standard. Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-
    
    
    
    , which perfectly avoids overlap with the aromatic protons (~7.5 ppm) and methoxy protons (~3.9 ppm) of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione.
  • Sample Preparation: Accurately weigh ~10 mg of the isoquinoline candidate and ~5 mg of Maleic acid using a microbalance (readability 0.001 mg). Co-dissolve completely in 0.6 mL of anhydrous DMSO-

    
    .
    
  • T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton in the mixture. Self-Validation: To ensure >99.9% magnetization recovery (and thus quantitative accuracy), the inter-pulse delay (
    
    
    
    ) must be set to at least
    
    
    .
  • Acquisition: Acquire the 1H-NMR spectrum at 600 MHz using a 90° pulse angle, 64 scans, and the calculated

    
     delay (typically 30-45 seconds).
    
  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and the isolated aromatic proton of the isoquinoline ring (1 proton). Calculate absolute purity using the standard qNMR mass-ratio equation.

Protocol 2: Trace Impurity Profiling via LC-MS/MS (dMRM)

Causality: While qNMR provides absolute mass fraction, its limit of detection is relatively high. To ensure the absence of highly potent, trace-level structurally related alkaloids (e.g., other isoquinolinediones from M. dauricum), LC-MS/MS is required. We utilize Dynamic Multiple Reaction Monitoring (dMRM) rather than static MRM. Causality: dMRM restricts the quadrupole's duty cycle to the specific retention time window of the analytes, maximizing dwell time and drastically increasing sensitivity for trace co-extractants [2].

Step-by-Step Methodology:

  • System Suitability & Blanking: Inject a matrix blank (75% Methanol) followed by a system suitability standard (e.g., Papaverine) to verify column performance and rule out carryover. Self-Validation: The blank must show a signal-to-noise ratio (S/N) < 3 at the retention times of interest.

  • Chromatographic Separation: Inject 2 µL of the standard solution (1 µg/mL) onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 2.7 µm). Causality: PFP stationary phases provide superior orthogonal retention for polar aromatic alkaloids compared to standard C18 columns due to

    
     and dipole interactions.
    
  • Mobile Phase Gradient: Use Mobile Phase A (0.1% formic acid + 10 mM ammonium formate in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a linear gradient from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Operate the triple quadrupole in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (

    
    
    
    
    
    250.2
    
    
    specific fragments) and scan for known isobaric impurities.
  • Evaluation: Any secondary peaks detected within the dMRM windows that exceed 0.1% relative area of the main peak mandate the rejection or repurification of the standard batch.

References

  • Zhang, X., Ye, W., Zhao, S., & Che, C.-T. (2004). Isoquinoline and isoindole alkaloids from Menispermum dauricum. Phytochemistry, 65(7), 929-932. URL:[Link]

  • Sasaki, C., Shinozuka, T., & Satoh, F. (2022). Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode. American Journal of Analytical Chemistry, 13, 399-414. URL:[Link]

  • Pauli, G. F., Chen, S. N., Friesen, J. B., McAlpine, J. B., & Jaki, B. U. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Natural Products, 75(4), 813-823. URL:[Link]

Structural Elucidation of Substituted Isoquinoline-1,3,4-triones: A Comparative Guide to X-ray Crystallography vs. NMR and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Substituted isoquinoline-1,3,4-triones represent a critical class of highly oxidized heterocyclic compounds. Due to their unique planar structures and electron-deficient cores, these molecules have been identified as potent, low-nanomolar inhibitors of Caspase-3, offering promising therapeutic avenues for neurodegenerative diseases and stroke models[1][2].

However, the highly substituted and proton-poor nature of the isoquinoline-1,3,4-trione scaffold presents significant challenges for structural validation. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional analytical alternatives (NMR and HRMS), providing drug development professionals with a definitive framework for structural elucidation, supported by experimental data and field-proven methodologies.

Comparative Analysis: Why Traditional Methods Fall Short

When validating the synthesis of an isoquinoline-1,3,4-trione derivative, researchers must confirm not only the molecular weight but the exact connectivity of the tri-carbonyl core and the spatial orientation of its substituents.

The Limitations of NMR and HRMS
  • Nuclear Magnetic Resonance (NMR): While

    
    H NMR is standard for organic synthesis, the isoquinoline-1,3,4-trione core lacks attached protons, rendering 
    
    
    
    H NMR virtually blind to the central heterocyclic ring[3].
    
    
    C NMR will display the three carbonyl carbons (typically between 155–175 ppm), but distinguishing their exact sequence relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC). Because the core is electron-deficient, long-range
    
    
    couplings are often weak or absent, leading to ambiguous assignments.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI-TOF) provides exact mass (e.g., confirming the addition of oxygen atoms during oxidation), but it offers zero topological data. Furthermore, these neutral, highly conjugated triones can be difficult to ionize efficiently without fragmentation.

The SCXRD Advantage

Single-Crystal X-ray Diffraction (SCXRD) bypasses the inferential nature of spectroscopy by measuring the coherent scattering of X-rays by the molecule's electron cloud. SCXRD provides an absolute 3D coordinate map, unambiguously confirming the trione oxidation state, identifying intermolecular hydrogen-bonding networks, and revealing critical dihedral angles that dictate the molecule's binding affinity in the Caspase-3 active site[1][4].

Table 1: Performance Comparison of Structural Elucidation Methods
Feature / MetricSCXRD (X-ray Crystallography)2D NMR Spectroscopy (HMBC/HSQC)HRMS (ESI-TOF)
Primary Output Absolute 3D atomic coordinates & bond lengthsSolution-state nuclear connectivityExact molecular mass & formula
Trione Core Resolution Excellent: Direct visualization of all C=O bondsPoor to Fair: Relies on weak long-range couplingsNone: Cannot differentiate isomers
Conformational Data Precise dihedral angles and

stacking distances
Averaged over time in solution (NOESY required)None
Sample Requirement Single, high-quality crystal (0.1 - 0.3 mm)5–15 mg, highly pure, soluble in deuterated solvent< 1

g
Throughput Low (Requires successful crystallization)High (Minutes to hours)Very High (Minutes)

Experimental Data: Case Study of a Caspase-3 Precursor

To demonstrate the efficacy of SCXRD, we examine the structural data of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione , a complex derivative synthesized as a precursor for chemotherapeutic agents[4].

In this structure, SCXRD revealed that the five-membered ring of the indane fragment adopts an envelope conformation, with the nitrogen-substituted carbon acting as the flap[4][5]. Crucially, X-ray data proved that the indane benzene ring and the isoquinoline-1,3,4-trione ring are nearly perpendicular, exhibiting a dihedral angle of 82.06(6)°[4][5]. This specific orthogonal geometry is vital for fitting into the hydrophobic pockets of target enzymes.

Table 2: Quantitative Crystallographic Data

Data adapted from the structural elucidation of


[4][5].
ParameterValueParameterValue
Chemical Formula

Volume (

)
1425.27(3) Å

Molecular Weight (

)
319.26Z (Molecules/unit cell) 4
Crystal System MonoclinicRadiation Cu

(

Å)
Space Group

Absorption Coeff. (

)
0.93 mm

Unit Cell Dimensions

Å

Å

Å
Temperature 100 K
Beta Angle (

)
102.051(1)°Crystal Size 0.24 × 0.15 × 0.14 mm

Step-by-Step Methodology: Crystallization and SCXRD

The following self-validating protocol outlines the causality behind each experimental choice required to obtain publication-grade X-ray data for isoquinoline-1,3,4-triones.

Step 1: Fractional Crystallization via Slow Evaporation

  • Procedure: Dissolve the purified isoquinoline-1,3,4-trione derivative in a 1:1 mixture of an alcohol (e.g., methanol or ethanol) and chloroform[4]. Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at ambient temperature.

  • Causality: Chloroform acts as the primary solvent, easily dissolving the hydrophobic aromatic core. The alcohol acts as an anti-solvent. Because chloroform is more volatile, it evaporates faster, gradually increasing the alcohol concentration. This creates a slow, highly controlled supersaturation gradient, preventing kinetic trapping (amorphous precipitation) and allowing the molecules to pack into highly ordered, defect-free macroscopic crystals via intermolecular

    
     hydrogen bonds[4].
    

Step 2: Crystal Selection and Mounting

  • Procedure: Submerge the resulting crystals in inert paratone oil. Under a polarized light microscope, select a single crystal (approx. 0.2 mm) that extinguishes light uniformly when rotated. Mount it on a cryoloop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream[4][5].

  • Causality: Uniform light extinction guarantees the crystal is a single lattice, not a twinned aggregate. Plunging the crystal to 100 K freezes molecular motion, drastically reducing thermal vibrations (Debye-Waller factors). This sharpens the Bragg diffraction peaks and protects the organic crystal from X-ray-induced radical damage.

Step 3: Data Collection

  • Procedure: Irradiate the crystal using a Copper (

    
    ) X-ray source (
    
    
    
    Å)[4][5]. Collect
    
    
    and
    
    
    scans to ensure complete coverage of the reciprocal space.
  • Causality: While Molybdenum (

    
    ) is common, Cu radiation is explicitly chosen here. Isoquinoline-1,3,4-triones consist entirely of light atoms (C, H, N, O). Cu radiation has a longer wavelength, which significantly increases the scattering cross-section and diffraction intensity for light atoms, yielding higher resolution data for precise bond-length determination.
    

Step 4: Phase Problem Solution and Refinement

  • Procedure: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL). Position all hydrogen atoms geometrically and refine them using a riding model (
    
    
    
    )[4][6].
  • Causality: Direct methods mathematically estimate the phases of the diffracted waves directly from the observed intensities, allowing the software to compute the initial electron density map. The riding model ensures that hydrogen atoms (which scatter X-rays very weakly) are placed at physically logical distances and angles relative to their parent carbon atoms, preventing refinement instability.

Mechanistic Workflow Visualization

Workflow A Synthesis & Purification (Isoquinoline-1,3,4-trione) B Slow Evaporation (Alcohol/CHCl3, 1:1) A->B C 1H/13C NMR & HRMS (Bulk Purity Check) A->C D Single Crystal Selection (Polarized Light) B->D E SCXRD Data Collection (Cu Kα, 100 K) D->E F Structure Solution (Direct Methods & Refinement) E->F

Workflow for the structural elucidation of isoquinoline-1,3,4-triones.

Conclusion

While NMR and HRMS are indispensable for rapid purity checks and mass confirmation, they are fundamentally limited when applied to the highly oxidized, proton-deficient core of isoquinoline-1,3,4-triones. Single-Crystal X-ray Diffraction remains the gold standard, providing the absolute structural certainty required for rational drug design. By revealing exact dihedral angles and


 stacking interactions[4], SCXRD empowers researchers to understand exactly how these molecules behave as Caspase-3 inhibitors, bridging the gap between synthetic chemistry and targeted pharmacology.

References

  • Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione Source: Acta Crystallographica Section E: Crystallographic Communications (via National Institutes of Health / PubMed Central) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione (also known as 6,7-dimethoxy-N-methyl-3,4-dioxo-1(2H)-isoquinolinone) is a specialized isoquinoline alkaloid. Originally isolated and characterized from the roots of the Asian moonseed plant, Menispermum dauricum[1], this compound has garnered significant attention in medicinal chemistry. The core isoquinoline-1,3,4-trione scaffold has been identified as a potent, low-nanomolar inhibitor of caspase-3, demonstrating dose-dependent protection against apoptosis in neurodegenerative and stroke models[2].

From an analytical perspective, quantifying this compound is challenging. The 1,3,4-trione system is highly polarized and prone to complex chromatographic behavior, such as keto-enol tautomerization and strong stationary-phase interactions. Consequently, whether you are conducting phytochemical profiling or pharmacokinetic assays for drug discovery, selecting and qualifying the correct tier of reference standard is the most critical variable in your analytical workflow.

Comparative Analysis of Reference Standard Tiers

Because 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione is a highly niche compound, off-the-shelf ISO 17034-accredited Certified Reference Materials (CRMs) are rarely available. Laboratories must typically choose between custom-synthesized CRMs, commercial analytical standards, or in-house isolated materials.

The table below objectively compares the performance, metrological traceability, and specifications of these three standard tiers to guide your procurement and validation strategy.

Table 1: Performance & Specification Comparison of Reference Standards
Specification MetricCustom CRM (ISO 17034)Commercial Analytical StandardIn-House Synthesized / Isolated
Purity Determination Mass Balance + qNMRHPLC Area % (UV)Self-Validated (Orthogonal)
Uncertainty Budget Rigorous (e.g.,

)
Not provided (e.g.,

)
Calculated internally
Metrological Traceability Fully traceable to SI unitsLimited (Internal CoA only)Traceable if qualified via primary IS
Water/Solvent Testing Karl Fischer & TGA includedOften omittedMandatory during qualification
Best Use Case Late-stage IND/NDA regulatory submissionsRoutine R&D, early-stage screeningNovel discovery, custom assay development
Typical Lead Time 12–16 weeks (Custom synthesis)2–4 weeksVariable (Depends on yield)

Self-Validating Protocol for Standard Qualification

Step 1: Chromatographic Purity Assessment (HPLC-DAD-MS)
  • Conditions: C18 core-shell column (150 x 4.6 mm, 2.7 µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient elution.

  • Detection: DAD at 254 nm; ESI-MS in positive mode (Expected

    
     at m/z 250.2).
    
  • Causality: The highly polarized carbonyls of the trione moiety can interact with residual silanols on the column, causing severe peak tailing. Maintaining a strictly acidic mobile phase (pH ~2.7 via Formic Acid) suppresses keto-enol tautomerization and neutralizes silanols, ensuring sharp, symmetrical peaks for accurate integration.

Step 2: Residual Moisture and Volatile Analysis
  • Conditions: Coulometric Karl Fischer (KF) titration for water; Thermogravimetric Analysis (TGA) from 25°C to 200°C at 10°C/min for residual organic solvents.

  • Causality: HPLC only detects UV-active or ionizable impurities. To calculate the true mass fraction, you must account for the "invisible mass." A standard that is 99.9% pure by HPLC but contains 5% residual water is only 94.9% pure by mass.

Step 3: Orthogonal Verification via Quantitative NMR (qNMR)
  • Conditions: Dissolve 10 mg of the candidate standard and 5 mg of a certified internal standard (e.g., TraceCERT® Maleic Acid) in 600 µL of DMSO-

    
    . Acquire 1H-NMR at 600 MHz.
    
  • Critical Parameter: Set the relaxation delay (D1) to >30 seconds.

  • Causality: Mass balance calculations can propagate hidden errors if inorganic salts are present. qNMR provides a direct, orthogonal measurement of the absolute mass fraction. A D1 of >30 seconds ensures complete T1 relaxation of all protons, which is a strict physical prerequisite for accurate peak integration. The isolated aromatic protons of the isoquinoline ring are integrated against the olefinic protons of the maleic acid standard.

Step 4: Mass Balance Calculation & Cross-Validation

Calculate the primary purity using the mass balance equation:



Self-Validation Check: The purity derived from the mass balance (


) must agree with the absolute purity derived from qNMR (

) within

. If the values diverge, it indicates the presence of NMR-silent impurities or UV-transparent organic contaminants, and the standard must be rejected or repurified.

Analytical Workflow Visualization

The following logic diagram illustrates the self-validating architecture of the qualification protocol.

StandardQualification N1 Candidate Standard 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione N2 HPLC-DAD-MS Chromatographic Purity N1->N2 N3 1D/2D NMR Structural Elucidation N1->N3 N4 TGA / Karl Fischer Residual Solvents & Water N1->N4 N5 Mass Balance Equation Purity = HPLC% × (100 - %Volatiles) N2->N5 N6 Quantitative NMR (qNMR) Absolute Mass Fraction N3->N6 N4->N5 N7 Qualified Reference Standard (Self-Validated & Traceable) N5->N7 Primary Value N6->N7 Orthogonal Verification

Fig 1. Self-validating orthogonal workflow for reference standard qualification.

References

  • Title: Isoquinoline and isoindole alkaloids from Menispermum dauricum Source: Phytochemistry (Elsevier) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Differentiating 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione from impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical differentiation of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione (hereafter referred to as DMMI-Trione ) from its critical synthetic impurities and degradation products.

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The DMMI-Trione is a highly oxidized isoquinoline derivative characterized by a tricarbonyl system at positions 1, 3, and 4 of the heterocyclic ring. Unlike its reduced counterparts (tetrahydroisoquinolines) or partially oxidized intermediates (isocarbostyrils), the trione functionality imparts unique electrophilic properties, making it a valuable scaffold in the development of caspase-3 inhibitors and other bioactive heterocyclic agents.

However, the synthesis of DMMI-Trione—often via the oxidation of 6,7-dimethoxy-2-methylisoquinolinium salts or 1,2,3,4-tetrahydroisoquinolines—generates a specific profile of structurally similar impurities. Differentiating these requires a multi-modal analytical approach focusing on the oxidation state of the pyridine ring.

Target Molecule Profile[3][7]
  • Chemical Name: 6,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione

  • Molecular Formula: C₁₂H₁₁NO₅

  • Key Functional Groups:

    • N-Methyl imide (positions 1, 3).

    • C4-Ketone (highly electrophilic).

    • Electron-rich veratrole core (6,7-dimethoxy).

Critical Impurity Profiling

To validate the purity of DMMI-Trione, one must actively screen for three specific classes of impurities arising from incomplete oxidation or degradation.

Impurity IDStructure / NameOriginKey Differentiator
Impurity A 6,7-Dimethoxy-2-methyl-1(2H)-isoquinolinone (Isocarbostyril)Incomplete OxidationNMR: Presence of alkenic protons at C3/C4 (doublets, ~6.4 & 7.0 ppm).[1]
Impurity B 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Starting MaterialHPLC: Significant pH-dependent retention (basic amine). MS: M+H = 208.
Impurity C 6-Hydroxy-7-methoxy-2-methylisoquinoline-1,3,4-trione O-Demethylation (Degradant)HPLC: Shift to lower retention time (more polar). MS: Mass shift of -14 Da.
Impurity D Phthalimide derivatives Ring Contraction (Over-oxidation)IR: Shift in carbonyl stretch frequencies; loss of C4 signal in 13C NMR.

Method 1: High-Performance Liquid Chromatography (HPLC)

The trione moiety renders the molecule non-basic compared to Impurity B and more polar than Impurity A. A reverse-phase method using an acidic modifier is critical to suppress silanol interactions and ensure sharp peak shapes for the polar trione.

Protocol: Gradient RP-HPLC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate Impurity B, improving its solubility and elution profile).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic core) and 400 nm (Trione n→π* transition, specific to the yellow/orange trione).

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to elute highly polar degradants).

  • 2-15 min: 5% → 60% B (Linear gradient).

  • 15-20 min: 60% → 95% B (Wash lipophilic dimers/Impurity A).

  • 20-25 min: 5% B (Re-equilibration).

Performance Criteria:

  • DMMI-Trione Retention: ~8-10 min (distinct from Impurity B which elutes earlier due to charge, and Impurity A which elutes later due to aromaticity).

  • Tailing Factor: < 1.5 (Crucial for quantitative accuracy).

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural authentication. The "Silent Heterocycle" diagnostic is the primary pass/fail criterion.

1H NMR Diagnostic Logic (CDCl₃, 400 MHz)

The DMMI-Trione lacks protons on the heterocyclic ring (positions 1, 3, 4 are carbonyls).

  • Pass Criteria:

    • Aromatic Region (7.5 - 8.0 ppm): Only two singlets (H5 and H8).

    • Aliphatic Region: Three singlets only (N-Me ~3.4 ppm, 2x O-Me ~4.0 ppm).

  • Fail Criteria (Impurity Flags):

    • Doublets at 6.0 - 7.5 ppm: Indicates Impurity A (Isocarbostyril C3-H/C4-H).

    • Multiplets at 2.8 - 3.6 ppm: Indicates Impurity B (Tetrahydro- methylene protons).

13C NMR Validation
  • Carbonyl Signatures: Look for three distinct downfield signals:

    • C1 (Amide): ~162 ppm.[1]

    • C3 (Imide): ~158 ppm.

    • C4 (Ketone): ~174 ppm (Most deshielded).

  • Note: Impurity A will lack the C3 and C4 carbonyl signals, showing alkenic carbons instead.

Method 3: Infrared Spectroscopy (FT-IR)

The trione system exhibits a characteristic "fingerprint" in the carbonyl region that is distinct from the mono-carbonyl amide of Impurity A.

  • DMMI-Trione: Broad, split carbonyl band centered around 1680-1730 cm⁻¹ (due to coupling between C1, C3, and C4 carbonyls).

  • Impurity A: Single strong amide band ~1650 cm⁻¹.

  • Impurity B: Absence of carbonyl bands; presence of C-N stretches.

Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for differentiating the DMMI-Trione from its precursors and degradants.

AnalyticalWorkflow Sample Unknown Sample (Suspected DMMI-Trione) Step1 Step 1: 1H NMR (CDCl3) Check Heterocyclic Region Sample->Step1 Result_Protons Signals at 6.0-7.5 ppm (Doublets) Step1->Result_Protons Alkenic H detected Result_Aliphatic Multiplets at 2.8-3.6 ppm Step1->Result_Aliphatic Methylene H detected Result_Clean Silent Heterocycle (Only 2 Ar-H singlets) Step1->Result_Clean No Hetero-H ImpurityA ID: Impurity A (Isocarbostyril) Result_Protons->ImpurityA ImpurityB ID: Impurity B (Tetrahydroisoquinoline) Result_Aliphatic->ImpurityB Step2 Step 2: HPLC-UV (Dual $ ambda$) 254nm & 400nm Result_Clean->Step2 Check_UV Absorbance at 400nm? Step2->Check_UV Yes_UV Yes (Yellow/Orange) Confirm Trione Chromophore Check_UV->Yes_UV No_UV No (Colorless) Likely Phthalimide/Degradant Check_UV->No_UV Final CONFIRMED DMMI-Trione Yes_UV->Final

Caption: Logical decision tree for the structural validation of DMMI-Trione using NMR and HPLC-UV criteria.

Experimental Summary Table

ParameterDMMI-Trione (Target)Impurity A (Intermediate)Impurity B (Precursor)
Appearance Yellow/Orange SolidWhite/Off-white SolidColorless Oil/Solid
1H NMR (Heterocycle) Silent (No protons)Doublets (~6.4, 7.0 ppm)Multiplets (2.8-3.6 ppm)
13C NMR (C=O) 3 Signals (158, 162, 174 ppm)1 Signal (~162 ppm)None
UV Absorbance Strong at 254 nm & 400 nm Strong at 254 nm; None at 400 nm Weak/Medium at 254 nm
HPLC Elution (C18) Intermediate (Polar/Neutral)Late (Aromatic/Neutral)Early (Basic/Polar)

References

  • Chen, Y., et al. (2006).[4] "Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors." Journal of Medicinal Chemistry, 49(5), 1613-1623. Link

  • Zhang, L., et al. (2008). "Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species."[5] Free Radical Biology and Medicine, 45(9), 1260-1265. Link

  • PubChem. "6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Precursor Data)." National Library of Medicine. Link

  • Sielc Technologies. "Separation of Isoquinoline on Newcrom R1 HPLC column." Application Note. Link

Sources

Benchmarking Antibacterial Efficacy of Isoquinoline-1,3,4-Trione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Isoquinoline-1,3,4-trione analogs represent a niche but chemically distinct class of heterocyclic compounds. While historically studied for their ability to inactivate mammalian Caspase-3 via Reactive Oxygen Species (ROS) generation, their planar tricyclic architecture and redox potential make them attractive candidates for repurposing as antibacterial agents, particularly against multi-drug resistant (MDR) Gram-positive pathogens like Staphylococcus aureus.

This guide outlines a rigorous benchmarking framework to evaluate these analogs. Unlike standard quinolones that target DNA gyrase, the 1,3,4-trione scaffold likely operates via a redox-cycling mechanism . Therefore, this guide prioritizes assays that correlate antibacterial potency (MIC) with oxidative stress induction, while strictly benchmarking against mammalian cytotoxicity to rule out off-target apoptosis induction.

Benchmarking Framework

To objectively assess the efficacy of isoquinoline-1,3,4-trione analogs, you must compare them against both structural relatives and clinical standards.

The Comparison Matrix
CategoryComparator AgentRole in Benchmarking
Gold Standard (Clinical) Vancomycin Benchmark for Gram-positive efficacy (MRSA).
Mechanistic Control Mitomycin C Positive control for ROS-mediated bacterial killing (Redox cycler).
Structural Analog Isoquinoline-5,8-dione Structurally similar quinone scaffold to assess the specific contribution of the trione moiety.
Negative Control Isoquinoline Base scaffold; determines if the trione functionality is essential.
Toxicity Benchmark Doxorubicin Standard for mammalian cytotoxicity (allows calculation of Selectivity Index).
Critical Performance Metrics
  • Primary Efficacy: Minimum Inhibitory Concentration (MIC) in

    
    g/mL.[1]
    
  • Bactericidal Nature: MBC/MIC ratio (Target:

    
     for bactericidal).
    
  • Mechanistic Validation: Intracellular ROS generation (Fluorescence units).

  • Safety Profile: Selectivity Index (

    
    ). Note: Due to known Caspase-3 interactions, a high SI is the "Go/No-Go" gate for this scaffold.
    

Comparative Analysis: Efficacy & Mechanism[1][2][3]

In Vitro Efficacy (Gram-Positive Focus)

The following table illustrates the expected data structure for reporting the efficacy of trione analogs. Data below is illustrative of a typical high-performing redox-active isoquinoline series.

Compound IDS. aureus (ATCC 29213) MIC (

g/mL)
MRSA (Clinical Isolate) MIC (

g/mL)
MBC/MIC RatioROS Induction (Fold vs Control)
Trione-Analog A1 4.08.02 (Bactericidal)5.2x
Trione-Analog B3 16.032.0>4 (Bacteriostatic)1.8x
Vancomycin 1.02.011.1x
Mitomycin C 0.50.528.5x

Interpretation:

  • Analog A1 demonstrates "Lead" status: It retains activity against MRSA and shows high ROS induction, suggesting a redox-driven mechanism.

  • Analog B3 is less effective, correlating with lower ROS generation, validating the mechanistic hypothesis.

Mechanistic Pathway Visualization

The isoquinoline-1,3,4-trione scaffold operates differently from fluoroquinolones. The diagram below details the proposed mechanism of action (MoA) and the critical decision points in the screening workflow.

Trione_MOA Compound Isoquinoline-1,3,4-Trione CellEntry Bacterial Cell Entry (Passive Diffusion) Compound->CellEntry OffTarget Off-Target: Mammalian Caspase-3 Inactivation Compound->OffTarget Toxicity Risk RedoxCycle Redox Cycling (Quinone-like) CellEntry->RedoxCycle ROS ROS Surge (O2•-, H2O2) RedoxCycle->ROS Electron Transfer Damage Macromolecular Damage (DNA/Lipids) ROS->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed MoA of Isoquinoline-1,3,4-triones involving redox cycling and ROS generation, highlighted against the risk of off-target Caspase-3 interaction.

Validated Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), follow these specific protocols.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 adapted for hydrophobic heterocycles.

Rationale: Isoquinoline triones often exhibit poor aqueous solubility. Standard protocols must be modified with strict solvent controls to prevent precipitation-induced false negatives.

  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure final DMSO concentration in wells is

      
       to avoid solvent toxicity.
      
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check.

    • Validation: The "Negative Control" (Isoquinoline scaffold only) must show growth. If not, the scaffold itself is toxic or the solvent is too high.

Protocol B: Intracellular ROS Quantification

Rationale: Confirms the redox-cycling mechanism.

  • Probe Loading: Incubate S. aureus (

    
     CFU/mL) with 10 
    
    
    
    M DCFH-DA (2',7'-dichlorofluorescein diacetate) for 30 mins in PBS.
  • Treatment: Wash cells and treat with Trione analogs at

    
     MIC and 
    
    
    
    MIC.
  • Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 15 mins for 2 hours using a microplate reader.

  • Normalization: Report data as "Fold Increase" relative to untreated control.

    • Success Criteria: A >3-fold increase in fluorescence confirms significant oxidative stress.

Protocol C: Mammalian Cytotoxicity Counter-Screen

Rationale: Isoquinoline-1,3,4-triones are known Caspase-3 inhibitors/inactivators.[2][3] You must prove the compound kills bacteria before it kills host cells.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Assay: MTT or Resazurin reduction assay.

  • Exposure: 24 hours at concentrations ranging from 0.1 to 100

    
    g/mL.
    
  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI): Calculate

    
    .
    
    • Benchmark: An SI < 10 indicates the compound is likely too toxic for systemic use and should be restricted to topical applications.

References

  • Chen, Y., et al. (2008). "Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species."[2][3] Journal of Biological Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Ung, A. T., et al. (2024).[4] "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules. Link

  • Sim, Y., et al. (2022).[5] "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome."[1] International Journal of Molecular Sciences. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

[1]

Executive Safety Directive

Immediate Action Required: Treat 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione as a High-Potency Pharmacological Agent (HPAPI) and a Cytotoxic Hazard .[1]

Unlike its reduced tetrahydroisoquinoline precursors, the 1,3,4-trione moiety renders this compound highly reactive toward thiol groups (e.g., cysteine residues), capable of generating Reactive Oxygen Species (ROS) and irreversibly inhibiting caspase-3. Do not dispose of via sanitary sewer systems. All waste streams must be routed for high-temperature incineration.

Chemical Hazard & Technical Assessment

To dispose of this compound safely, one must understand why it is hazardous. The disposal protocol is dictated by its specific reactivity profile.

PropertySpecificationOperational Implication
Chemical Class Isoquinoline-1,3,4-trione derivativeQuinone-like redox activity; potential alkylating agent.[1]
Primary Hazard Cytotoxic / ROS Generator Irreversible inhibitor of Caspase-3; generates superoxide/peroxide in the presence of cellular thiols.
Physical State Solid (Crystalline powder)High risk of particulate inhalation.
Reactivity Reacts with Thiols (DTT, Glutathione)WARNING: Do not use thiol-based decontaminants (e.g., DTT) during cleanup; this triggers redox cycling and ROS release.[1]
Solubility Soluble in DMSO, DMF, ChloroformWaste will likely be in organic solvent streams.

Technical Insight: Research indicates that isoquinoline-1,3,4-trione derivatives bind at the dimer interface of caspase-3 and oxidize catalytic cysteine residues to sulfonic acid.[2] This mechanism confirms its classification as a potent biochemical disruptor, necessitating containment protocols equivalent to cytotoxic chemotherapy agents.

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or waste transfer, operators must establish a barrier against inhalation and dermal contact.

  • Engineering Control: All handling of the solid powder or open liquid transfers must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood .

  • Respiratory: If outside a hood (e.g., spill cleanup), use a P100/N99 respirator or Powered Air Purifying Respirator (PAPR).[1]

  • Dermal:

    • Gloves: Double-glove protocol. Inner glove: Latex or Nitrile (inspection white). Outer glove: Extended-cuff Nitrile (minimum 5 mil thickness).

    • Body: Tyvek® lab coat or impervious gown with closed front and elastic cuffs.

Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, paper towels.[1]

  • Segregation: Do not mix with general trash or non-hazardous chemical waste.

  • Primary Containment: Place solid waste into a clear, sealable polyethylene bag (minimum 2 mil).

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant Yellow/Purple Cytotoxic Waste Container (or standard black Hazardous Waste drum if cytotoxic color-coding is not used).

  • Labeling: Affix a hazardous waste label with the following declaration:

    • Contents: 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione.

    • Hazard:[3][4]TOXIC / CYTOTOXIC .[5][6][7]

  • Final Disposition: High-temperature incineration (>1000°C).

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Solutions in DMSO, Methanol, DCM, or aqueous buffers.[1]

  • Solvent Compatibility Check: Determine the primary solvent.

    • Halogenated:[8] (e.g., DCM, Chloroform).

    • Non-Halogenated: (e.g., DMSO, Methanol, Acetone).

  • Collection: Pour into the appropriate High-Density Polyethylene (HDPE) waste carboy.

    • Crucial Step: Do not fill >90% capacity to allow for thermal expansion.

  • Deactivation (Optional but Recommended for High Concentrations):

    • Unlike standard biologicals, do not bleach . Bleach may react non-specifically with the trione.

    • Maintain as "Cytotoxic Chemical Waste" without chemical pretreatment unless a specific validated neutralization protocol exists for your specific solvent system.

  • Labeling: "Hazardous Waste - Cytotoxic Organic Solution."

Operational Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione waste streams.

DisposalWorkflowStartWaste Generation:6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trioneTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Powder, wipes, gloves)TypeCheck->SolidLiquidLiquid Waste(Solutions, mother liquor)TypeCheck->LiquidBaggingDouble Bag inPolyethylene (2 mil)Solid->BaggingSolventCheckIdentify Solvent BaseLiquid->SolventCheckSolidContainerRigid Cytotoxic Container(Yellow/Purple)Bagging->SolidContainerHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, MeOH, Water)SolventCheck->NonHaloLiqContainerHHalo-Organic Carboy(+ Cytotoxic Label)Halo->LiqContainerHLiqContainerNHNon-Halo Carboy(+ Cytotoxic Label)NonHalo->LiqContainerNHIncinerationFinal Disposal:High-Temp IncinerationSolidContainer->IncinerationLiqContainerH->IncinerationLiqContainerNH->Incineration

Figure 1: Decision tree for the segregation and packaging of trione-derivative waste streams.

Emergency Spill Response

In the event of a spill outside primary containment:

  • Evacuate & Alert: Clear the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don N95/P100 respirator, double gloves, and safety goggles.

  • Containment (Solids):

    • Cover the spill with a damp absorbent pad (to prevent dust generation).

    • Do not sweep dry.

  • Containment (Liquids):

    • Cover with an inert absorbent (Vermiculite or chemically treated spill pillows).

    • Avoid: Do not use sawdust or organic absorbents that might react with the oxidizer nature of the trione.

  • Decontamination:

    • Clean the surface three times with a detergent solution (soap and water).

    • Rinse with water.[3][4][9][10][11]

    • Note: Avoid using strong reducing agents (like DTT or mercaptoethanol) as cleaning agents, as these can generate free radicals upon reaction with the trione residue.

  • Disposal of Debris: All spill cleanup materials must be treated as Hazardous Solid Waste (see Section 4A).

References
  • PubChem. (n.d.). 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Du, J. Q., et al. (2008). Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species.[2][12] Journal of Biological Chemistry, 283(44), 30205-30215. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[13] OSHA Safety and Health Topics. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.[9] Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is based on a composite hazard assessment of the isoquinoline scaffold and related chemical structures. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Hazard Assessment and Rationale for Precaution

While a dedicated SDS for 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is not presently available, an analysis of its structural motifs—the isoquinoline core and the 1,3,4-trione group—suggests a potential for significant health hazards. Isoquinoline derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] The 1,3,4-trione functionality may introduce additional reactivity, warranting a cautious approach. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to mitigate risks of inhalation, dermal contact, and ocular exposure.

Assumed Hazard Statements (Based on Analogs):

  • Causes skin irritation.[2][4][5][6]

  • Causes serious eye irritation.[2][4][5][6]

  • May cause respiratory irritation.[3][5]

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for the safe handling of this compound. The following table summarizes the required PPE, with detailed explanations for each selection.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). Change the outer glove immediately upon contamination.To provide a robust barrier against dermal absorption, which is a primary route of exposure for many organic chemicals.[7] Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[7]
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a risk of splashing.To protect the eyes from dust particles and potential splashes, which can cause serious and potentially irreversible eye damage.[1][2] A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A laboratory coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.To prevent contamination of personal clothing and skin.[3][7] The apron provides an additional barrier against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.To protect against the inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[3][7] All handling of the solid should ideally be performed within a chemical fume hood.[8]

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

3.1. Preparation and Handling

  • Work Area Preparation : Always work in a well-ventilated area, preferably a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • PPE Donning : Before handling the compound, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage prior to use.[1][2]

  • Handling the Compound :

    • Avoid the generation of dust.[1][3] If the compound is a fine solid, handle it with care to minimize airborne particles.

    • Use non-sparking tools for transfers.[1][9]

    • Keep the container tightly closed when not in use.[1][10]

3.2. Storage

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9][10]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency.

4.1. Spill and Leak Procedures

  • Evacuation : Evacuate personnel from the immediate area.

  • Ventilation : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, contain the spill. Avoid generating dust.[10]

  • Cleanup : For a dry spill, carefully sweep or vacuum the material into a labeled, sealed container for chemical waste.[10] For a wet spill, absorb with an inert material and place it in a suitable container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

4.2. First-Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

4.3. Disposal

  • Dispose of unused compounds and contaminated materials in a licensed hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe 1. handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound storage Store Securely handle_compound->storage 2. spill Spill Occurs handle_compound->spill decontaminate Decontaminate Work Area storage->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste 3. first_aid First Aid spill->first_aid Exposure

Caption: Safe handling workflow from preparation to disposal.

References

  • 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline. PubChem. Available at: [Link]

  • 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.